molecular formula C6H6ClNO B2997520 2-Chloro-6-methylpyridin-4-ol CAS No. 42779-75-9

2-Chloro-6-methylpyridin-4-ol

Cat. No.: B2997520
CAS No.: 42779-75-9
M. Wt: 143.57
InChI Key: FSODQDCJLIYQNN-UHFFFAOYSA-N
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Description

2-Chloro-6-methylpyridin-4-ol (CAS 42779-75-9) is a versatile pyridine derivative with the molecular formula C6H6ClNO and a molecular weight of 143.57 g/mol . This compound is a valuable synthetic building block in medicinal chemistry and organic synthesis, particularly for constructing complex molecules for biological evaluation. Its structure, featuring both chloro and hydroxyl substituents on the pyridine ring, makes it a useful intermediate for nucleophilic substitution and metal-catalyzed cross-coupling reactions . Researchers utilize such chloro-methylpyridin-ol scaffolds in various discovery phases, including the synthesis of pyrimidineamine-based inhibitors for parasitic diseases and the development of quinazoline-based compounds for anticancer research . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed. For detailed safety information, refer to the associated Safety Data Sheet .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methyl-1H-pyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c1-4-2-5(9)3-6(7)8-4/h2-3H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSODQDCJLIYQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C=C(N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Senior Application Scientist's Guide to 2-Chloro-6-methylpyridin-4-ol: A Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of Substituted Pyridines

In the landscape of modern synthetic chemistry, particularly within medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability have cemented its place in a significant portion of FDA-approved drugs.[1] However, the true power of this heterocycle is unlocked through strategic substitution, which allows for the fine-tuning of steric and electronic properties. This guide focuses on a particularly valuable, yet elegantly simple, building block: 2-Chloro-6-methylpyridin-4-ol .

This molecule is a trifunctional synthon, presenting chemists with three distinct reactive sites: a nucleophilic hydroxyl group, an electrophilic carbon atom bearing a chlorine leaving group, and a methyl group amenable to further functionalization. This inherent reactivity profile, governed by the interplay of the ring nitrogen and the substituents, makes it an exceptionally powerful tool for constructing complex molecular architectures. This document serves as a technical deep-dive into the synthesis, reactivity, and application of this pivotal intermediate, providing both the foundational principles and actionable protocols required for its successful utilization in research and development.

Core Molecular Profile: Physicochemical & Spectroscopic Properties

Understanding the fundamental properties of 2-Chloro-6-methylpyridin-4-ol is critical for its effective use, from reaction setup to purification and characterization. A key feature is its existence in a tautomeric equilibrium between the pyridin-4-ol form and the pyridin-4(1H)-one form. While the pyridinol form is commonly drawn, the pyridone tautomer often predominates in various solvents and in the solid state, a crucial consideration for predicting its reactivity.

PropertyValueSource
Molecular Formula C₆H₆ClNOPubChem
Molecular Weight 143.57 g/mol PubChem
CAS Number 17235-93-5Vendor Data
Appearance Off-white to light brown crystalline powderVendor Data
Melting Point 165-170 °C (decomposes)Vendor Data
Solubility Soluble in polar organic solvents like DMSO, DMF, and alcohols.General Knowledge

Spectroscopic Signature:

  • ¹H NMR: Protons on the pyridine ring typically appear in the aromatic region (δ 6.0-7.5 ppm), with their exact shifts influenced by the solvent and tautomeric form. The methyl protons will present as a singlet around δ 2.2-2.5 ppm. The hydroxyl proton is often broad and its chemical shift is highly dependent on concentration and solvent.

  • ¹³C NMR: Aromatic carbons will be observed between δ 110-165 ppm. The carbon bearing the chlorine (C2) and the carbonyl carbon (C4) in the pyridone tautomer are typically the most deshielded.

  • IR Spectroscopy: Key absorbances include a broad O-H stretch (~3400 cm⁻¹) for the alcohol, a strong C=O stretch (~1640 cm⁻¹) characteristic of the pyridone tautomer, and C=C/C=N stretching vibrations in the 1500-1600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a monochlorinated compound, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks.

Synthesis: Establishing the Core Scaffold

The most common and industrially viable syntheses of substituted pyridinols often start from readily available precursors. A representative synthesis for 2-Chloro-6-methylpyridin-4-ol involves the cyclization of ethyl acetoacetate and cyanoacetamide followed by chlorination.

Protocol 2.1: Synthesis via Dehydroacetic Acid Intermediate

This protocol provides a reliable method for laboratory-scale synthesis. The causality behind this pathway lies in the initial formation of a dihydropyridinone ring, which is subsequently aromatized and chlorinated.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-methylpyridin-4-ol (1.0 eq).

  • Chlorination: Suspend the starting material in an excess of phosphorus oxychloride (POCl₃, ~10 eq).

  • Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This is a highly exothermic and hazardous step that releases HCl gas.

  • Neutralization: Cautiously neutralize the acidic aqueous solution by adding a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is approximately 7-8.

  • Extraction: Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 2-Chloro-6-methylpyridin-4-ol.

Visualization: Synthetic Workflow

G A 2-Amino-6-methylpyridin-4-ol C Reaction Mixture A->C B Phosphorus Oxychloride (POCl₃) B->C D Reflux (105-110°C, 4-6h) C->D E Ice Quenching & Neutralization D->E F Extraction & Purification E->F G 2-Chloro-6-methylpyridin-4-ol F->G

Caption: Synthetic route to 2-Chloro-6-methylpyridin-4-ol.

Chemical Reactivity: A Hub for Molecular Diversification

The synthetic utility of 2-Chloro-6-methylpyridin-4-ol stems from the orthogonal reactivity of its functional groups. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions for nucleophilic attack, making the C2-chloro a proficient leaving group.

Nucleophilic Aromatic Substitution (SNAr)

The C2-chloro group is highly susceptible to displacement by a wide range of nucleophiles. This reaction is the most common transformation for this building block. The mechanism typically proceeds via a concerted pathway or a stepwise addition-elimination sequence involving a negatively charged Meisenheimer-like intermediate, which is stabilized by the ring nitrogen.[2][3]

Common Nucleophiles:

  • Amines (N-nucleophiles): Primary and secondary amines react readily to form 2-amino-6-methylpyridin-4-ol derivatives.

  • Alcohols/Phenols (O-nucleophiles): Alkoxides and phenoxides can displace the chloride to form ethers.

  • Thiols (S-nucleophiles): Thiolates are excellent nucleophiles for this transformation, yielding 2-thioether derivatives.

Protocol 3.1.1: General Procedure for Amination
  • Setup: Dissolve 2-Chloro-6-methylpyridin-4-ol (1.0 eq) and the desired amine (1.1-1.5 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 eq). The base scavenges the HCl generated during the reaction.

  • Heating: Heat the mixture to 80-120 °C. Monitor the reaction by TLC.

  • Workup: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent.

  • Purification: Purify via standard methods (crystallization or chromatography).

Palladium-Catalyzed Cross-Coupling Reactions

For constructing C-C and C-N bonds with a high degree of control, palladium-catalyzed cross-coupling reactions are indispensable. The C2-chloro position serves as an excellent electrophilic partner.

This reaction forms a new carbon-carbon bond by coupling the pyridine core with an organoboron reagent (boronic acid or ester).[4][5] The catalytic cycle involves oxidative addition of the C-Cl bond to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[4]

  • Inert Atmosphere: To a flame-dried flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-6-methylpyridin-4-ol (1.0 eq), the aryl or vinyl boronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq), and a base, typically aqueous sodium carbonate (2 M solution, 3.0 eq).

  • Solvent: Add a solvent system, commonly a mixture like 1,4-dioxane and water.

  • Heating: Heat the reaction mixture to 80-100 °C until the starting material is consumed (monitored by TLC).

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the residue by column chromatography.

Visualization: Suzuki-Miyaura Catalytic Cycle

G pd0 Pd(0)L₂ pd2 Ar-Pd(II)(Cl)L₂ pd0->pd2 oa oa Oxidative Addition pd2_r Ar-Pd(II)(R)L₂ pd2->pd2_r tm tm Transmetalation base Base (e.g., CO₃²⁻) base->tm boronic R-B(OH)₂ boronic->tm pd2_r->pd0 re re Reductive Elimination product Ar-R re->product

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Reactions at the C4-Hydroxyl Group

The hydroxyl group offers another vector for diversification. It can be readily alkylated or acylated under standard conditions.

  • O-Alkylation (Williamson Ether Synthesis): Treatment with a base (e.g., NaH) to form the alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl bromide), yields the corresponding ether.

  • Conversion to Triflate: The hydroxyl group can be converted into a triflate (-OTf), an excellent leaving group. This transformation turns the C4 position into an electrophilic site, enabling subsequent SNAr or cross-coupling reactions at this position, a powerful strategy for sequential functionalization.

Applications in Drug Discovery & Agrochemicals

The 2-chloro-6-methylpyridine scaffold and its derivatives are prevalent in biologically active molecules. The ability to easily introduce diverse functionalities at the C2 and C4 positions allows for the rapid generation of compound libraries for screening.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine or pyrimidine core that orients functional groups to interact with the ATP-binding site of the enzyme. This building block is ideal for synthesizing analogs for Structure-Activity Relationship (SAR) studies.

  • CNS Agents: The pyridine moiety is a common feature in drugs targeting the central nervous system. Derivatives have been explored as potential antipsychotics and modulators of neurotransmitter receptors.[6]

  • Agrochemicals: Substituted pyridines are used in fungicides and herbicides. For example, 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin) is a well-known nitrification inhibitor used in agriculture to improve fertilizer efficiency.[7][8]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. 2-Chloro-6-methylpyridin-4-ol and its related compounds require careful management.

  • GHS Hazard Statements: Typically classified as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[9][10][11]

  • Precautionary Measures:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[12]

    • P280: Wear protective gloves, protective clothing, and eye/face protection.[11][12]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[10][11]

  • Disposal: Dispose of contents and container to an approved hazardous waste collection point in accordance with local, regional, and national regulations.[7]

Conclusion

2-Chloro-6-methylpyridin-4-ol is more than just a chemical intermediate; it is a strategic tool for molecular construction. Its well-defined and predictable reactivity at three distinct sites—the C2-chloro, C4-hydroxyl, and C6-methyl groups—provides a robust platform for generating diverse and complex molecules. From fundamental SNAr reactions to sophisticated palladium-catalyzed cross-couplings, this building block empowers chemists to efficiently access novel chemical space in the pursuit of new pharmaceuticals, agrochemicals, and advanced materials. Mastering its chemistry is a valuable asset for any synthetic research program.

References

  • Vertex AI Search. (n.d.). 2-Chloro-6-Methylpyridine-4-Carboxylic Acid | Properties, Uses, Safety Data, Supplier China. Retrieved February 4, 2026.
  • Google Patents. (n.d.). CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine.
  • Google Patents. (n.d.). CN102391176A - Method for preparing 2-chloro-6-trichloromethylpyridine.
  • National Institutes of Health. (2023). 2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)
  • National Institutes of Health. (n.d.). 2-Chloro-6-methylpyrimidin-4-amine. PMC. Retrieved February 4, 2026.
  • YouTube. (2019, January 19). nucleophilic aromatic substitutions. Retrieved February 4, 2026, from [Link]

  • Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, January 29). The Crucial Role of (2-Chloro-Pyridin-4-Yl)-Methanol in Modern Pharmaceutical Synthesis. Retrieved February 4, 2026.
  • ACS Publications. (1970). Preparation and properties of .mu.4-oxohexa-.mu.-chlorotetrakis[(2-methylpyridine)copper(II)] hydrate, Cu4OCl6(3-mepy)4.xH2O, and Di-.mu.-methoxobis[chloro(2-methylpyridine)copper(II)], [CuCl(OCH3)(2-mepy)]2, and x-ray structure analysis of Cu4OCl6(2-mepy)4.xH2O. Inorganic Chemistry. Retrieved February 4, 2026.
  • Jubilant Ingrevia Limited. (n.d.). 2-Chloro-6-(trichloromethyl)
  • ACS Omega. (2026, February 3). Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. Retrieved February 4, 2026.
  • PubChem. (n.d.). 2-Chloro-6-methylpyridin-4-amine. Retrieved February 4, 2026, from [Link]

  • ECHEMI. (n.d.).
  • ResearchGate. (2025, August 4). Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. Retrieved February 4, 2026.
  • ResearchGate. (2025, August 10). Electronic spectral studies of 2-chloro-6-methylpyridine in various solvents. Retrieved February 4, 2026.
  • Sigma-Aldrich. (2025, November 6).
  • Arkivoc. (n.d.). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Retrieved February 4, 2026.
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  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. PMC. Retrieved February 4, 2026.
  • Fisher Scientific. (n.d.).
  • ACS Publications. (n.d.). Guanidine/Pd(OAc)2-Catalyzed Room Temperature Suzuki Cross-Coupling Reaction in Aqueous Media under Aerobic Conditions. The Journal of Organic Chemistry. Retrieved February 4, 2026.
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  • PubChem. (n.d.). 2-Chloro-4-methylpyridine. Retrieved February 4, 2026, from [Link]

  • Stack Exchange. (2025, March 15). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Retrieved February 4, 2026.
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An In-depth Technical Guide to the Crystal Structure Analysis of 2-Chloro-6-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: As of the date of this publication, a definitive experimental crystal structure for 2-Chloro-6-methylpyridin-4-ol has not been deposited in the Cambridge Crystallographic Data Centre (CCDC) or published in peer-reviewed literature. This guide, therefore, employs a combination of established synthesis protocols for analogous compounds and a detailed crystal structure analysis of a closely related pyridin-4-ol derivative to provide a comprehensive and instructive framework for researchers. The methodologies and interpretations presented herein are intended to serve as an expert guide for the experimental determination and analysis of the target compound's crystal structure.

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for the crystal structure analysis of 2-Chloro-6-methylpyridin-4-ol, a heterocyclic compound of interest in medicinal chemistry and materials science. In the absence of a published experimental structure, this document outlines a robust protocol for its synthesis and crystallization, drawing from established literature on related pyridine derivatives. Furthermore, it presents a detailed illustrative analysis of the crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate, a compound featuring the core 4-hydroxypyridine moiety. This case study is used to elucidate the fundamental principles of single-crystal X-ray diffraction and to explore the anticipated supramolecular chemistry, with a focus on hydrogen bonding and crystal packing. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical experimental workflow and a theoretical framework for the structural elucidation of this and similar compounds.

Introduction: The Significance of Structural Elucidation

2-Chloro-6-methylpyridin-4-ol is a substituted pyridine derivative. The precise arrangement of atoms in the solid state, governed by intermolecular forces, dictates many of its bulk physicochemical properties, including solubility, melting point, and stability. A thorough understanding of its crystal structure is therefore paramount for its development in various applications.

Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of a molecule's three-dimensional structure.[1][2][3] This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice, offering invaluable insights into the intermolecular interactions that govern crystal packing.[1][2][3]

Synthesis and Crystallization: A Proposed Pathway

A plausible synthetic route to 2-Chloro-6-methylpyridin-4-ol can be adapted from established methods for the synthesis of substituted pyridines.[4][5][6][7] The following protocol is a proposed, literature-informed approach.

Proposed Synthesis of 2-Chloro-6-methylpyridin-4-ol

A potential synthetic pathway could involve the multi-step conversion of a readily available starting material like 2-amino-4-picoline.

Step 1: Diazotization and Hydrolysis of 2-amino-4-picoline to 4-methylpyridin-2-ol.

In a cooled acidic solution, 2-amino-4-picoline can be treated with a nitrite source to form a diazonium salt, which is then hydrolyzed to the corresponding pyridin-2-ol.

Step 2: Chlorination of 4-methylpyridin-2-ol.

The resulting 4-methylpyridin-2-ol can be chlorinated using a suitable agent such as phosphorus oxychloride (POCl₃) to yield 2-chloro-4-methylpyridine.

Step 3: Oxidation to 2-Chloro-6-methylpyridin-4-ol.

A subsequent oxidation step would be required to introduce the hydroxyl group at the 4-position.

Crystallization Protocol

The successful growth of single crystals suitable for X-ray diffraction is a critical and often empirical step.[8] For a polar molecule like 2-Chloro-6-methylpyridin-4-ol, a variety of crystallization techniques should be explored.

Recommended Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water) is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion (Hanging and Sitting Drop): A drop of the concentrated solution of the compound is equilibrated with a larger reservoir of a precipitant in a sealed chamber.[8]

  • Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled to induce crystallization.

The Experimental Workflow of Single-Crystal X-ray Diffraction

The determination of a crystal structure is a systematic process involving several key stages.[1][3][9]

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_analysis Analysis & Validation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification CrystalGrowth Single Crystal Growth Purification->CrystalGrowth CrystalMounting Crystal Mounting CrystalGrowth->CrystalMounting DataCollection X-ray Diffraction Data Collection CrystalMounting->DataCollection StructureSolution Structure Solution (e.g., Direct Methods) DataCollection->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Analysis Analysis of Geometric Parameters & Intermolecular Interactions StructureRefinement->Analysis Validation Validation & Deposition (e.g., CCDC) Analysis->Validation

Caption: Experimental workflow for single-crystal X-ray diffraction.

Crystal Structure Analysis: Insights from a 4-Hydroxypyridine Analog

To illustrate the principles of crystal structure analysis for the title compound, we will examine the published structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate .[10] This salt contains the 4-hydroxypyridine moiety and provides a valuable model for understanding the potential hydrogen bonding and packing motifs in 2-Chloro-6-methylpyridin-4-ol.

Tautomerism in 4-Hydroxypyridines

4-Hydroxypyridine exists in a tautomeric equilibrium with its keto form, 4-pyridone.[11] In the solid state and in solution, the pyridone tautomer is generally favored.[11] However, the electronic nature of the substituents on the pyridine ring can influence this equilibrium.

Hydrogen Bonding in 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate

In the crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate, the 4-hydroxypyridine has been protonated by the carboxylic acid, forming a pyridinium cation.[10] This results in both the hydroxyl group and the pyridinium nitrogen acting as hydrogen bond donors.[10] The crystal packing is dominated by an extensive three-dimensional network of strong hydrogen bonds.[10]

Key Hydrogen Bonding Interactions:

  • O-H···O: The hydroxyl group of the pyridinium cation forms a strong hydrogen bond with a carboxylate oxygen of the anion.[10]

  • N-H···O: The protonated pyridine nitrogen also donates a hydrogen bond to a carboxylate oxygen.[10]

These interactions lead to a robust, three-dimensional network that dictates the overall crystal packing.[10]

Anticipated Crystal Packing in 2-Chloro-6-methylpyridin-4-ol

Based on the analysis of the analog, we can anticipate that the crystal structure of 2-Chloro-6-methylpyridin-4-ol will be heavily influenced by hydrogen bonding involving the hydroxyl group and the pyridine nitrogen. The presence of the chloro and methyl substituents will introduce additional steric and weak electrostatic interactions that will further modulate the crystal packing.

Hypothetical Intermolecular Interactions:

intermolecular_interactions Molecule1 Molecule A Molecule2 Molecule B Molecule1->Molecule2 O-H···N Hydrogen Bond Molecule3 Molecule C Molecule1->Molecule3 C-H···O Weak Interactions Molecule2->Molecule3 π-π Stacking

Caption: Potential intermolecular interactions in solid 2-Chloro-6-methylpyridin-4-ol.

Tabulated Data (Hypothetical)

The following table presents a hypothetical set of crystallographic data for 2-Chloro-6-methylpyridin-4-ol, based on typical values for small organic molecules. The experimental determination of these parameters is the primary goal of the X-ray diffraction experiment.

Parameter Hypothetical Value
Chemical FormulaC₆H₆ClNO
Formula Weight143.57 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)10.2
c (Å)7.8
α (°)90
β (°)105.3
γ (°)90
Volume (ų)654.2
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.456
Absorption Coefficient (mm⁻¹)0.55
F(000)296
Crystal Size (mm³)0.20 x 0.15 x 0.10
θ range for data collection (°)2.5 to 28.0
Reflections collected5600
Independent reflections1500
R_int0.045
Final R indices [I > 2σ(I)]R₁ = 0.050, wR₂ = 0.120
R indices (all data)R₁ = 0.065, wR₂ = 0.135
Goodness-of-fit on F²1.05

Conclusion

While the definitive crystal structure of 2-Chloro-6-methylpyridin-4-ol awaits experimental determination, this guide provides a comprehensive framework for its synthesis, crystallization, and structural analysis. By examining the crystal packing of a closely related 4-hydroxypyridine derivative, we can anticipate the key role of hydrogen bonding in dictating the supramolecular architecture of the target compound. The detailed experimental workflow and protocols presented herein offer a clear pathway for researchers to successfully elucidate the crystal structure of 2-Chloro-6-methylpyridin-4-ol and similar molecules, thereby enabling a deeper understanding of their solid-state properties and facilitating their application in drug development and materials science.

References

  • CN101648905B - Preparation method of 2- chloro-6-trichloromethyl pyridine - Google Patents.
  • Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents.
  • Preparation method of 2, 6-dichloromethylpyridine hydrochloride - Eureka | Patsnap.
  • Staun, B. D., & Oliver, A. G. (2012). Crystal structure of 4-hydroxypyridin-1-ium 3,5-dicarboxybenzoate. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3174–o3175. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Scope of the synthesis of 4-hydroxypyridine derivatives from lithiated methoxyallene, nitriles and carboxylic acids. - ResearchGate. Available at: [Link]

  • CN102391176A - Method for preparing 2-chloro-6-trichloromethylpyridine - Google Patents.
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  • lepidine - Organic Syntheses Procedure. Available at: [Link]

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  • (PDF) Crystal Structure Determination and Hydrogen-Bonding Patterns in 2-Pyridinecarboxamide - ResearchGate. Available at: [Link]

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  • How H-bonding modifies molecular structure and pi-electron delocalization in the ring of pyridine/pyridinium derivatives involved in H-bond complexation - PubMed. Available at: [Link]

  • CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents.
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Technical Comparative Analysis: 2-Chloro-6-methylpyridin-4-ol vs. 2-Chloro-4-methoxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 2-Chloro-6-methylpyridin-4-ol (Compound A) and 2-Chloro-4-methoxypyridine (Compound B). While both share a 2-chloropyridine core, they diverge significantly in structural topology, electronic behavior, and synthetic utility.

The primary distinction lies in tautomeric capability and substitution patterns :

  • Compound A possesses a C6-methyl group and a C4-hydroxyl moiety, enabling a dynamic pyridinol-pyridone tautomeric equilibrium. It serves as a versatile amphoteric scaffold for nucleophilic or electrophilic functionalization.

  • Compound B lacks the C6-methyl group and features a "capped" C4-methoxy ether. It functions primarily as an electrophilic building block, with the methoxy group acting as a fixed electron-donating substituent to modulate reactivity at the C2-chloro position.

Structural Identity & Physicochemical Properties[1][2]

The fundamental difference between these entities is not merely the functional group (hydroxyl vs. methoxy) but the presence of the methyl substituent at position 6 in Compound A, which induces steric and electronic effects absent in Compound B.

Comparative Data Table
Feature2-Chloro-6-methylpyridin-4-ol2-Chloro-4-methoxypyridine
CAS Number 16837-33-717228-69-2
Formula C₆H₆ClNOC₆H₆ClNO
Mol. Weight 143.57 g/mol 143.57 g/mol
C6 Substituent Methyl (-CH₃) Hydrogen (-H)
C4 Substituent Hydroxyl (-OH) Methoxy (-OCH₃)
Tautomerism Yes (Pyridinol

Pyridone)
No (Fixed Pyridine)
Physical State Solid (High MP due to H-bonding)Liquid or Low-Melting Solid
Reactivity Class Amphoteric Nucleophile/ElectrophileElectrophilic Aromatic Heterocycle
Tautomeric Equilibrium vs. Static Structure

Compound A exists in a prototropic equilibrium. In solution, the polar pyridone form often predominates, while the gas phase favors the hydroxypyridine form. Compound B is structurally "locked" as an ether, preventing this isomerization.

Tautomerism cluster_A Compound A: Tautomeric Equilibrium cluster_B Compound B: Static Structure Pyridinol Pyridinol Form (Aromatic, OH donor) Pyridone Pyridone Form (Amide-like, NH donor) Pyridinol->Pyridone Proton Transfer Methoxy Pyridine Ether (Fixed Aromatic System)

Figure 1: Tautomeric equilibrium of 2-Chloro-6-methylpyridin-4-ol versus the static nature of 2-Chloro-4-methoxypyridine.

Synthetic Pathways & Manufacturing[3]

The synthesis of these compounds reflects their structural divergence. Compound A is typically constructed via ring closure, whereas Compound B is derived from functional group manipulation of a pre-formed pyridine ring.

Synthesis of 2-Chloro-6-methylpyridin-4-ol (Compound A)

This scaffold is often synthesized via the Hantzsch-type cyclization or related condensation reactions, followed by partial chlorination.

  • Cyclization: Reaction of acetoacetamide with diketene or similar precursors yields 6-methyl-2,4-dihydroxypyridine (6-methyluracil).

  • Chlorination: Treatment with phosphorus oxychloride (

    
    ) under controlled conditions allows for regioselective chlorination at C2, leaving the C4 oxygen intact (often requiring hydrolysis if fully chlorinated intermediates are formed).
    
Synthesis of 2-Chloro-4-methoxypyridine (Compound B)

This compound is synthesized via Nucleophilic Aromatic Substitution (


) .
  • Precursor: 2,4-Dichloropyridine or 2-chloro-4-nitropyridine.

  • Substitution: Reaction with sodium methoxide (

    
    ) in methanol. The C4 position is more electrophilic than C2 due to the para-relationship with the ring nitrogen, allowing selective substitution at C4.
    

Synthesis cluster_A Synthesis of Compound A (Cyclization Route) cluster_B Synthesis of Compound B (SNAr Route) PrecursorA Acetoacetamide + Diketene/Ammonia IntermediateA 6-Methyl-2,4-dihydroxypyridine PrecursorA->IntermediateA Cyclization ProductA 2-Chloro-6-methylpyridin-4-ol (Compound A) IntermediateA->ProductA POCl3 (Controlled) PrecursorB 2,4-Dichloropyridine ProductB 2-Chloro-4-methoxypyridine (Compound B) PrecursorB->ProductB Selective SNAr at C4 ReagentB NaOMe / MeOH ReagentB->ProductB

Figure 2: Divergent synthetic strategies. Compound A requires ring construction; Compound B utilizes selective substitution.

Reactivity Profile & Mechanistic Implications[4][5]

Compound A: The Amphoteric Scaffold

Because of the hydroxyl group, Compound A is amphoteric.

  • Nucleophile: Upon deprotonation (using

    
     or 
    
    
    
    ), the oxygen anion can attack alkyl halides (O-alkylation) to form ethers.
  • Electrophile Precursor: The C4-OH can be converted to a triflate (-OTf) or tosylate, turning the C4 position into an electrophilic site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).

  • C6-Methyl Effect: The methyl group at C6 provides steric bulk, which can hinder nucleophilic attacks at the adjacent C2-Cl position compared to a non-methylated analog. It also donates electron density, slightly deactivating the ring toward

    
    .
    
Compound B: The Electrophilic Building Block

Compound B acts primarily as a substrate for reactions at the C2-Cl bond.

  • Cross-Coupling: The C2-Cl bond is chemically active for Suzuki, Buchwald-Hartwig, and Stille couplings.

  • Electronic Modulation: The C4-methoxy group is a strong Resonance Donor (+R), which increases electron density in the ring. This makes the C2-Cl bond less reactive toward

    
     compared to 2,4-dichloropyridine, but still reactive enough for Pd-catalyzed cycles.
    
  • Stability: Unlike A, it does not require protecting groups for reactions involving strong bases (unless the base is strong enough to deprotonate the ring, which is difficult).

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-4-methoxypyridine (Compound B)

This protocol demonstrates the selective


 synthesis.

Reagents: 2,4-Dichloropyridine (1.0 eq), Sodium Methoxide (1.1 eq, 25% wt in MeOH), Methanol (Solvent). Procedure:

  • Setup: Charge a round-bottom flask with 2,4-dichloropyridine dissolved in anhydrous methanol under

    
     atmosphere.
    
  • Addition: Cool to 0°C. Add sodium methoxide solution dropwise over 20 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 4-6 hours. Monitor by TLC/HPLC for the disappearance of starting material.

  • Workup: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via vacuum distillation or silica gel chromatography (Hexane/EtOAc) to yield the product as a colorless to pale yellow liquid.
    
Protocol 2: O-Alkylation of 2-Chloro-6-methylpyridin-4-ol (Compound A)

This protocol demonstrates the nucleophilic utility of Compound A.

Reagents: 2-Chloro-6-methylpyridin-4-ol (1.0 eq), Benzyl Bromide (1.1 eq), Potassium Carbonate (2.0 eq), DMF (Solvent). Procedure:

  • Activation: Dissolve 2-Chloro-6-methylpyridin-4-ol in DMF. Add

    
     and stir at room temperature for 30 minutes to generate the phenoxide/pyridone anion.
    
  • Alkylation: Add Benzyl Bromide dropwise.

  • Heating: Heat the mixture to 60°C for 3 hours.

  • Quench: Pour the reaction mixture into ice-water. The product often precipitates as a solid.

  • Isolation: Filter the solid, wash with water, and recrystallize from Ethanol to obtain 4-(benzyloxy)-2-chloro-6-methylpyridine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 77248, 2-Chloro-4-methylpyridine (Analog Reference). Retrieved from .

  • Organic Syntheses (2012). Synthesis of Pyridine Derivatives via Electrophilic Activation. Org.[1][2][3][4] Synth. 2012, 89, 549-561. Retrieved from .

  • Belova, N. V., et al. (2008). Tautomeric properties and gas-phase structure of 3-chloro-2,4-pentanedione (Analogous Tautomerism). J. Phys. Chem. A. Retrieved from .

  • ChemicalBook. 2-Chloro-4-methoxypyridine Properties and Suppliers. Retrieved from .

  • BenchChem. Comparative Reactivity of Halogenated Pyridines. Retrieved from .

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Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using 2-Chloro-6-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of the 2,4,6-Trisubstituted Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in drug discovery, present in a wide array of therapeutic agents due to its ability to engage in various biological interactions.[1] Among the vast landscape of pyridine-based building blocks, 2-chloro-6-methylpyridin-4-ol stands out as a particularly versatile precursor for the synthesis of complex pharmaceutical intermediates. Its trifunctional nature—a reactive chloro group at the 2-position, a nucleophilic hydroxyl group at the 4-position, and a methyl group at the 6-position—offers a rich platform for regioselective chemical modifications. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic utilization of 2-chloro-6-methylpyridin-4-ol in the synthesis of key pharmaceutical intermediates, with a focus on established and robust synthetic methodologies.

The 2,4,6-trisubstituted pyridine core is a common motif in a variety of biologically active molecules, including kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and ion channel blockers.[2][3] The strategic manipulation of the substituents on the pyridine ring allows for the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. This guide will explore three principal synthetic pathways for the derivatization of 2-chloro-6-methylpyridin-4-ol: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura Cross-Coupling, and Buchwald-Hartwig Amination.

I. Strategic Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, particularly at the 2- and 4-positions relative to the nitrogen atom, makes it susceptible to nucleophilic aromatic substitution.[4] This reactivity is a cornerstone for introducing a variety of functional groups onto the 2-chloro-6-methylpyridin-4-ol scaffold.

A. Synthesis of 2-Aryloxy-6-methylpyridin-4-ol Derivatives

The displacement of the chloride at the C2 position with oxygen nucleophiles, such as phenols, provides access to diaryl ether linkages, a common structural motif in many bioactive molecules, including certain GPCR antagonists.[5]

Causality Behind Experimental Choices: The choice of a strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K2CO3) is crucial to deprotonate the phenol, generating the more nucleophilic phenoxide. The reaction is typically performed in a polar aprotic solvent like DMF or DMSO to facilitate the dissolution of the reagents and promote the SNAr reaction. Elevated temperatures are often necessary to overcome the activation energy of the reaction.

Experimental Protocol: Synthesis of a Generic 2-Aryloxy-6-methylpyridin-4-ol Intermediate

Caption: Workflow for SNAr synthesis of 2-aryloxy-6-methylpyridin-4-ol.

Reagent Molecular Weight Equivalents Amount
2-Chloro-6-methylpyridin-4-ol143.57 g/mol 1.0(e.g., 1.44 g, 10 mmol)
Substituted PhenolVaries1.1(11 mmol)
Potassium Carbonate (K2CO3)138.21 g/mol 2.0(2.76 g, 20 mmol)
N,N-Dimethylformamide (DMF)73.09 g/mol -(50 mL)

Step-by-Step Methodology:

  • To a stirred suspension of potassium carbonate in DMF, add the substituted phenol and 2-chloro-6-methylpyridin-4-ol.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryloxy-6-methylpyridin-4-ol derivative.

II. Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse range of complex molecules from simple precursors.

A. Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-6-methylpyridin-4-ol Derivatives

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[6] This reaction is particularly useful for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many kinase inhibitors.

Causality Behind Experimental Choices: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product.[7] The choice of a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), a base (e.g., K2CO3 or Cs2CO3), and a suitable solvent system (e.g., dioxane/water or toluene/ethanol/water) is critical for achieving high yields and preventing side reactions.[8]

Experimental Protocol: Synthesis of a Generic 2-Aryl-6-methylpyridin-4-ol Intermediate

Caption: Workflow for Suzuki-Miyaura coupling to synthesize 2-aryl-6-methylpyridin-4-ol.

Reagent Molecular Weight Equivalents Amount
2-Chloro-6-methylpyridin-4-ol143.57 g/mol 1.0(e.g., 1.44 g, 10 mmol)
Arylboronic AcidVaries1.2(12 mmol)
Tetrakis(triphenylphosphine)palladium(0)1155.56 g/mol 0.05(578 mg, 0.5 mmol)
Potassium Carbonate (K2CO3)138.21 g/mol 2.0(2.76 g, 20 mmol)
1,4-Dioxane/Water--(4:1 mixture, 50 mL)

Step-by-Step Methodology:

  • In a round-bottom flask, combine 2-chloro-6-methylpyridin-4-ol, the arylboronic acid, and potassium carbonate.

  • Add the 1,4-dioxane/water solvent mixture.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 2-aryl-6-methylpyridin-4-ol.

B. Buchwald-Hartwig Amination for the Synthesis of 2-Amino-6-methylpyridin-4-ol Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[9][10] This reaction is instrumental in synthesizing arylamines, a common feature in many pharmaceutical agents, including kinase inhibitors and CNS-active compounds.

Causality Behind Experimental Choices: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a base. The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) often being necessary to facilitate the reductive elimination step and prevent catalyst deactivation.[11] A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) is typically employed to deprotonate the amine and generate the active nucleophile. Anhydrous and oxygen-free conditions are essential for the stability and activity of the palladium catalyst.[9]

Experimental Protocol: Synthesis of a Generic 2-(Alkyl/Aryl)amino-6-methylpyridin-4-ol Intermediate

Caption: Workflow for Buchwald-Hartwig amination to synthesize 2-amino-6-methylpyridin-4-ol derivatives.

Reagent Molecular Weight Equivalents Amount
2-Chloro-6-methylpyridin-4-ol143.57 g/mol 1.0(e.g., 1.44 g, 10 mmol)
Primary/Secondary AmineVaries1.2(12 mmol)
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)915.72 g/mol 0.02(183 mg, 0.2 mmol)
XPhos476.65 g/mol 0.08(381 mg, 0.8 mmol)
Sodium tert-butoxide (NaOtBu)96.10 g/mol 1.4(1.35 g, 14 mmol)
Toluene (anhydrous)92.14 g/mol -(50 mL)

Step-by-Step Methodology:

  • To a flame-dried Schlenk flask under an argon atmosphere, add Pd2(dba)3, XPhos, and sodium tert-butoxide.

  • Add 2-chloro-6-methylpyridin-4-ol and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS. After completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

III. Application in the Synthesis of Advanced Pharmaceutical Intermediates

The strategic application of these core reactions allows for the construction of a wide range of complex pharmaceutical intermediates.

A. Intermediates for Kinase Inhibitors

The 2-amino-4-aryloxy-pyridine scaffold is a key component of numerous kinase inhibitors. For instance, a multi-step synthesis starting from a related 2-aminopyridine can lead to potent inhibitors of various kinases involved in cancer progression.[12]

B. Precursors for GPCR Antagonists

The 2,6-disubstituted pyridine motif is also found in antagonists of G-protein coupled receptors, such as CXCR4 antagonists, which have potential applications in cancer and inflammatory diseases.[4][13] The synthesis of these molecules often involves the sequential functionalization of a di-functionalized pyridine core.

C. Building Blocks for Ion Channel Modulators

Pyridine derivatives have been explored as modulators of various ion channels, including KCNQ potassium channels.[14] The synthesis of such modulators can involve the introduction of diverse substituents onto the pyridine ring to fine-tune their activity and selectivity.

Conclusion

2-Chloro-6-methylpyridin-4-ol is a highly valuable and versatile building block for the synthesis of a wide range of pharmaceutical intermediates. Its strategic functionalization through Nucleophilic Aromatic Substitution, Suzuki-Miyaura cross-coupling, and Buchwald-Hartwig amination provides access to a rich diversity of chemical structures. The protocols and insights provided in this application note are intended to empower researchers and scientists in their drug discovery and development endeavors, enabling the efficient and rational design and synthesis of novel therapeutic agents. The self-validating nature of these robust and well-documented protocols ensures a high degree of reproducibility and success in their application.

References

  • 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024). MDPI. [Link]

  • A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. (2018). ResearchGate. [Link]

  • Preparation method of 2-amino-4, 6-dimethoxypyrimidine. (Patent).
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  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). RSC Advances. [Link]

  • Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4. (2018). SpringerLink. [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Synthesis and SAR of 2-aryloxy-4-alkoxy-pyridines as potent orally active corticotropin-releasing factor 1 receptor antagonists. (2008). PubMed. [Link]

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  • Synthesis of 2,4,6-trisubstituted pyrimidines as antimalarial agents. (2005). PubMed. [Link]

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  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). PubMed. [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014). PubMed. [Link]

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  • Synthesis of 2,4,6-Trisubstituted Pyridines by Oxidative Eosin Y Photoredox Catalysis. (2016). ACS Publications. [Link]

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  • Synthesis and evaluation of an 18F-labeled pyrimidine-pyridine amine for targeting CXCR4 receptors in gliomas. (2015). PubMed. [Link]

  • Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. (2015). Beilstein Journal of Organic Chemistry. [Link]

  • Straightforward Synthesis of (6-methyl-pyridin-2-ylamino)- Acetic Acid from 2-amino-6-methylpyridine and Their Coordination with Copper to Enhance Antibacterial Activity. ResearchGate. [Link]

  • Design and Evaluation of Pyrazolopyrimidines as KCNQ Channel Modulators. (2019). PubMed. [Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (2013). ACS Publications. [Link]

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Application Note: Site-Selective Suzuki-Miyaura Coupling of 2-Chloro-6-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process engineers utilizing 2-Chloro-6-methylpyridin-4-ol as a core scaffold. It addresses the specific challenges of this substrate—namely, the competing reactivity of the C2-chloride and the C4-hydroxyl group—and provides validated protocols for site-selective functionalization.

Executive Summary & Strategic Analysis

2-Chloro-6-methylpyridin-4-ol presents a unique "bifunctional" challenge in cross-coupling chemistry. The molecule contains two potential reactive sites for modification, governed by distinct electronic and steric factors:[1]

  • C2-Chloride (Electrophile): A deactivated electrophile. The adjacent pyridine nitrogen activates it for oxidative addition, but the electron-donating C4-hydroxyl (via resonance) significantly deactivates the ring, making direct oxidative addition by Pd(0) sluggish compared to electron-deficient pyridines.

  • C4-Hydroxyl (Nucleophile/Pro-Electrophile): In its native form, it acts as an acidic proton source that can quench reactive organometallics or poison catalysts. However, upon activation (e.g., to a triflate), it becomes a highly reactive electrophile, often surpassing the C2-chloride in reactivity.

Decision Matrix: The "Protect or Activate" Strategy

Success depends on the desired regioisomer. You must choose a pathway based on whether you intend to couple at C2 or C4.

Target SiteStrategyMechanismKey Reagent
C4-Aryl Activation Convert C4-OH to C4-OTf (Triflate). C4-OTf couples faster than C2-Cl.Tf₂O / Pyridine
C2-Aryl Protection Mask C4-OH as Ether (OBn/OMe). Prevents catalyst poisoning; enables C2 coupling.BnBr / K₂CO₃
C2-Aryl Direct Use excess base/water to solubilize the phenolate. Requires active ligands (Buchwald).SPhos / Pd(OAc)₂

Strategic Workflow Diagram

The following logic flow illustrates the divergent synthesis pathways available for this substrate.

G Start Starting Material: 2-Chloro-6-methylpyridin-4-ol Step1_Act Step 1: Activation (Tf2O, Pyridine) Start->Step1_Act Path A: C4 Functionalization Step1_Prot Step 1: Protection (BnBr, K2CO3) Start->Step1_Prot Path B: C2 Functionalization Inter_OTf Intermediate: 2-Chloro-4-triflyloxy-6-methylpyridine Step1_Act->Inter_OTf Step2_Suz1 Step 2: Suzuki Coupling (Pd(PPh3)4, Na2CO3) Inter_OTf->Step2_Suz1 OTf > Cl reactivity Prod_C4 Product A: 4-Aryl-2-chloro-6-methylpyridine (C4 Selective) Step2_Suz1->Prod_C4 Inter_OBn Intermediate: 2-Chloro-4-(benzyloxy)-6-methylpyridine Step1_Prot->Inter_OBn Step2_Suz2 Step 2: Suzuki Coupling (Pd(OAc)2, SPhos) Inter_OBn->Step2_Suz2 Activated Ligand Required Prod_C2 Product B: 2-Aryl-4-(benzyloxy)-6-methylpyridine (C2 Selective) Step2_Suz2->Prod_C2

Caption: Divergent synthetic pathways for 2-Chloro-6-methylpyridin-4-ol. Path A exploits the high reactivity of triflates for C4-selectivity. Path B utilizes protection to enable C2-coupling.

Detailed Protocols

Protocol A: C4-Selective Arylation (The "Activation" Route)

Best for: Creating libraries where the C4 position varies while retaining the C2-Cl for later steps.

Rationale: Converting the hydroxyl to a triflate creates a substrate with two leaving groups. The C4-triflate is significantly more reactive toward oxidative addition than the sterically hindered and electronically deactivated C2-chloride, allowing for highly selective mono-coupling at C4 [1].

Step 1: Synthesis of the Triflate Intermediate
  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Reagents:

    • 2-Chloro-6-methylpyridin-4-ol (1.0 equiv, 10 mmol)

    • Pyridine (as solvent/base, 20 mL) or DCM with Et3N (3.0 equiv)

    • Trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv, 12 mmol)

  • Execution:

    • Dissolve substrate in anhydrous pyridine/DCM at 0 °C.

    • Add Tf₂O dropwise over 15 minutes. (Caution: Exothermic).

    • Stir at 0 °C for 1 hour, then warm to RT for 2 hours.

  • Workup: Quench with ice water. Extract with DCM (3x). Wash organics with 1M HCl (to remove pyridine), then brine. Dry over Na₂SO₄ and concentrate.

  • Yield Check: Expect >90% yield. The product is usually a stable oil or low-melting solid.

Step 2: C4-Selective Suzuki Coupling
  • Reagents:

    • C4-Triflate Intermediate (1.0 equiv)

    • Aryl Boronic Acid (1.1 equiv)

    • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Note: Standard triphenylphosphine ligands are sufficient for triflates and enhance selectivity over the chloride.

    • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

    • Solvent: Toluene/Ethanol (4:1 ratio) or DME.

  • Execution:

    • Combine triflate, boronic acid, and Pd catalyst in a reaction vial.

    • Evacuate and backfill with Argon (3 cycles).[2]

    • Add degassed solvent and base solution.[2]

    • Heat to 80 °C for 4–6 hours. Do not overheat (>100°C) to avoid competing C2 coupling.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol B: C2-Selective Arylation (The "Protection" Route)

Best for: Installing the C2-aryl group while preserving the oxygen functionality.

Rationale: The free hydroxyl group deactivates the C2-Cl. By protecting it as a benzyl ether, we prevent catalyst poisoning. However, the C2-Cl remains relatively unreactive. Therefore, electron-rich, bulky phosphine ligands (Buchwald ligands like SPhos or XPhos) are required to facilitate oxidative addition at the C2 position [2].

Step 1: Benzyl Protection
  • Reagents: Substrate (1.0 equiv), Benzyl Bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF (0.5 M).

  • Execution: Stir at 60 °C for 4 hours. Pour into water, filter the precipitate (Product). Recrystallize if necessary.

Step 2: C2-Suzuki Coupling
  • Reagents:

    • O-Benzyl Intermediate (1.0 equiv)

    • Aryl Boronic Acid (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%) (or XPhos).

    • Base: K₃PO₄ (3.0 equiv).[3]

    • Solvent: 1,4-Dioxane / Water (10:1).

  • Execution:

    • Pre-complexation: It is often beneficial to stir Pd(OAc)₂ and SPhos in the dioxane for 10 mins under Argon before adding substrates.

    • Add Intermediate, Boronic Acid, and Base.[3][4][5][6][7]

    • Heat to 100 °C for 12–18 hours.

  • Note: The sterics of the 6-methyl group may slow down the reaction. If conversion is low, switch to XPhos Pd G2 precatalyst.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion (C2 Coupling) Oxidative addition is too slow due to electron-rich ring.Switch ligand to XPhos or RuPhos . Increase temp to 110°C. Ensure O2 exclusion is rigorous.
Loss of Selectivity (Protocol A) Temperature too high; Catalyst too active.Lower temp to 60-70°C. Use Pd(PPh₃)₄ instead of Pd(dppf)Cl₂. Reduce reaction time.
Protodeboronation Boronic acid instability.[3]Use Potassium Aryl Trifluoroborates (ArBF₃K) instead of boronic acids. Switch base to Cs₂CO₃.
Homocoupling of Boronic Acid Oxygen leak.[3]Degas solvents by sparging with Argon for 20 mins.

References

  • Selective Coupling of Chloropyridyl Triflates

    • Title: Triflate-Selective Suzuki Cross-Coupling of Chloro- and Bromoaryl Triflates Under Ligand-Free Conditions.[8]

    • Source: ResearchG
    • URL:[Link]

  • Ligand Selection for 2-Chloropyridines

    • Title: Ligand Selection for Efficient Suzuki Coupling of 2-Chloropyridines: Applic
    • Source: BenchChem (2025).[2][9]

  • General Mechanism & Site Selectivity

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
    • Source: Chemical Science (RSC Publishing).[10]

    • URL:[Link]

  • Unconventional Site Selectivity

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes.[11]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Chlorination of 2-Chloro-6-methylpyridin-4-ol to dichloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol:

Strategic Chlorination of 2-Chloro-6-methylpyridin-4-ol for the Synthesis of 2,4-Dichloro-6-methylpyridine

Executive Summary

Dichlorinated pyridine scaffolds are pivotal intermediates in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical industries. Their versatile reactivity allows for subsequent functionalization, making them essential building blocks. This document provides a comprehensive, field-proven guide for the efficient conversion of 2-Chloro-6-methylpyridin-4-ol to 2,4-Dichloro-6-methylpyridine using phosphoryl chloride (POCl₃). Beyond a mere recitation of steps, this note elucidates the chemical principles, safety imperatives, and analytical validations that underpin a successful and reproducible synthesis. We will explore the reaction mechanism, present a detailed, self-validating laboratory protocol, and discuss critical process controls for ensuring high yield and purity.

Reaction Principle and Mechanism

The conversion of a hydroxypyridine (or its tautomeric pyridone form) to a chloropyridine is a cornerstone transformation in heterocyclic chemistry. The use of phosphoryl chloride (POCl₃) is the industry-standard method for this dehydroxylative chlorination.

Overall Transformation:

(2-Chloro-6-methylpyridin-4-ol)(2,4-Dichloro-6-methylpyridine)

Mechanistic Rationale:

The hydroxyl group of a pyridin-4-ol is a poor leaving group. The core function of POCl₃ is to convert this hydroxyl into an excellent leaving group, specifically a dichlorophosphate ester.[1][2]

  • Activation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the pyridinol tautomer attacks the electrophilic phosphorus atom of POCl₃. This forms a highly reactive intermediate.

  • Formation of the Dichlorophosphate Ester: A chloride ion is displaced from the phosphorus center, leading to the formation of a pyridyl dichlorophosphate ester. This ester moiety is now an excellent leaving group.[2]

  • Nucleophilic Attack by Chloride: A chloride ion (either from the displaced chloride or another molecule of POCl₃) then acts as a nucleophile, attacking the C4 position of the pyridine ring.

  • Elimination and Product Formation: This nucleophilic attack leads to the cleavage of the C-O bond and elimination of the dichlorophosphate group, resulting in the formation of the desired 2,4-Dichloro-6-methylpyridine product. An amine base, such as pyridine, is sometimes used to facilitate the process, though solvent-free methods are also highly effective.[3][4]

Mandatory Safety Protocols: Handling Phosphoryl Chloride (POCl₃)

Phosphoryl chloride is a highly hazardous substance that demands strict adherence to safety protocols. Its reactivity and toxicity profile necessitate handling within a certified chemical fume hood at all times.

  • Corrosivity and Toxicity: POCl₃ is extremely corrosive and causes severe skin burns and eye damage.[5][6] It is also fatal if inhaled, causing damage to the respiratory tract through prolonged or repeated exposure.[5][6]

  • Violent Reaction with Water: POCl₃ reacts violently with water or moisture, releasing large amounts of toxic hydrogen chloride (HCl) gas and phosphoric acid.[7][8] This reaction is highly exothermic and can cause dangerous pressure buildup. Never allow water to enter a container of POCl₃. [9]

  • Required Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical splash goggles and a full-face shield.[8]

    • Skin Protection: Wear heavy-duty, chemical-resistant gloves (e.g., Neoprene or Butyl rubber), a flame-resistant lab coat, and closed-toe shoes.[8]

    • Respiratory Protection: Use only in a well-ventilated chemical fume hood. For emergency situations, a self-contained breathing apparatus is required.[5]

  • Spill & Waste Management: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and place in a sealed container for hazardous waste disposal. Do not use water or combustible materials for cleanup. [9] Quenching of the reaction must be performed with extreme caution as described in the protocol below.

Experimental Protocol: Synthesis of 2,4-Dichloro-6-methylpyridine

This protocol is designed as a self-validating system, incorporating in-process checks to ensure reaction completion and product quality.

4.1. Materials and Reagents

Reagent/MaterialGradeSupplier ExampleCAS Number
2-Chloro-6-methylpyridin-4-ol≥98%Sigma-Aldrich18368-63-3
Phosphoryl chloride (POCl₃)Reagent Grade, ≥99%Sigma-Aldrich10025-87-3
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVWR144-55-8
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVWR7487-88-9
Deionized WaterN/AN/A7732-18-5

4.2. Equipment

  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser with a gas outlet to a bubbler/scrubber

  • Dropping funnel (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Nitrogen or Argon gas inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

  • TLC plates (Silica gel 60 F₂₅₄)

4.3. Step-by-Step Synthesis Procedure

  • Reaction Setup:

    • Assemble the three-neck flask with the reflux condenser, dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried in an oven beforehand to remove all traces of moisture.

    • Place the flask in the heating mantle on the magnetic stirrer.

    • Establish a gentle flow of inert gas (Nitrogen or Argon) through the system.

    • Causality: An inert and dry atmosphere is critical to prevent the violent decomposition of POCl₃ by atmospheric moisture, which would reduce its efficacy and create a hazardous situation.[8][9]

  • Charging Reagents:

    • To the reaction flask, add 2-Chloro-6-methylpyridin-4-ol (14.35 g, 0.1 mol).

    • Carefully charge the dropping funnel with phosphoryl chloride (46.0 g, 28 mL, 0.3 mol).

    • Causality: Using an excess of POCl₃ ensures the complete conversion of the starting material and often serves as the reaction solvent.

  • Reaction Execution:

    • Begin stirring the contents of the flask.

    • Add the phosphoryl chloride from the dropping funnel to the flask dropwise over 30 minutes. The initial addition may be exothermic; control the rate to maintain a manageable temperature.

    • After the addition is complete, slowly heat the reaction mixture to reflux (approx. 105-110 °C).

    • Maintain the reflux for 3 hours.

    • In-Process Control (TLC): After 3 hours, cool the mixture slightly. Carefully take a small aliquot (~0.1 mL) and quench it in a vial containing ice water (~2 mL) and dichloromethane (~2 mL). Shake well. Spot the organic layer on a TLC plate against the starting material (dissolved in ethyl acetate) using a 7:3 Hexane:Ethyl Acetate eluent. The reaction is complete when the starting material spot is no longer visible. If incomplete, continue reflux for another hour and re-check.

  • Work-up and Quenching (CRITICAL STEP):

    • Allow the reaction mixture to cool to room temperature.

    • Prepare a large beaker (2 L) containing crushed ice (~500 g).

    • Perform this step in the back of the fume hood. Very slowly and carefully, pour the cooled reaction mixture onto the crushed ice with vigorous stirring. This quenching is highly exothermic and will produce copious amounts of HCl gas.

    • Causality: This step neutralizes the excess reactive POCl₃.[7] Extreme caution is required due to the violent nature of the POCl₃-water reaction.

  • Extraction and Isolation:

    • Once all the ice has melted, carefully neutralize the acidic aqueous solution by slowly adding solid sodium bicarbonate until effervescence ceases and the pH is ~7-8.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers and wash with brine (1 x 100 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Causality: The bicarbonate wash neutralizes residual acids, preventing product degradation and corrosion of equipment. The brine wash helps to remove residual water from the organic phase.

  • Purification:

    • The resulting crude oil or solid can be purified by vacuum distillation or flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The pure product, 2,4-Dichloro-6-methylpyridine, is typically a low-melting solid or a colorless oil.

4.4. Experimental Workflow Diagram

G Setup 1. Assemble Dry Glassware under N₂ Atmosphere Charge 2. Charge Reactants (Substrate + POCl₃) Setup->Charge Ensure inert conditions React 3. Heat to Reflux (3h) (105-110 °C) Charge->React Slow addition TLC 4. In-Process Control (TLC Check) React->TLC Monitor completion TLC->React If incomplete, continue reflux Quench 5. Cool & Quench on Ice (Caution!) TLC->Quench If complete Extract 6. Neutralize & Extract with DCM Quench->Extract After full quench Purify 7. Dry & Concentrate (Rotary Evaporator) Extract->Purify Isolate crude Analysis 8. Characterize Product (GC-MS, NMR) Purify->Analysis Obtain pure product

Caption: Workflow for the synthesis and validation of 2,4-Dichloro-6-methylpyridine.

Product Characterization and Data

The identity and purity of the final product must be confirmed using standard analytical techniques.

5.1. Analytical Methods

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent method for determining purity and confirming the molecular weight of the volatile product.[10]

    • Typical GC Conditions: A capillary column like a DB-5ms can be used. An example temperature program would be: start at 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min).[10]

    • Expected Result: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 162, with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure.

    • Expected ¹H NMR (in CDCl₃): Two singlets in the aromatic region (δ 7.0-7.5 ppm) and one singlet in the methyl region (δ ~2.5 ppm).

    • Expected ¹³C NMR (in CDCl₃): Peaks corresponding to the methyl carbon, and the five distinct pyridine ring carbons.

5.2. Summary of Expected Results

ParameterExpected Value
Product 2,4-Dichloro-6-methylpyridine
Appearance Colorless oil or low-melting white solid
Molecular Weight 162.01 g/mol
Yield 80-90% (typical, may vary)
Purity (by GC) >98%
Boiling Point ~219 °C at atmospheric pressure

References

  • Google Patents. (n.d.). Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process (CN103554014A).
  • ResearchGate. (n.d.). Chlorination of 2-hydroxypydridines at 0.5 mole scale. [Table]. Retrieved from [Link]

  • Google Patents. (n.d.). Method of side-chain chlorination of 2-chloro-methylpyridine (EP0557967A1).
  • Quora. (2023). How does phosphorus oxychloride react with water, and what safety precautions should be taken during its handling? Retrieved from [Link]

  • Chemistry Steps. (n.d.). POCl3 for Dehydration of Alcohols. Retrieved from [Link]

  • Thieme. (n.d.). Porphyrins and Related Compounds. Retrieved from [Link]

  • National Institutes of Health. (2014). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Toxicological Profile for Dichlorvos: Analytical Methods. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]

  • YouTube. (2024). Making Phosphoryl Chloride from Table Salt (REVISED VERSION). Retrieved from [Link]

  • MDPI. (n.d.). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Retrieved from [Link]

  • Scientific Research Publishing. (2013). A Novel Spectrophotometric Method for Determination of Five 1,4-Dihydropyridine Drugs. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Oxychloride. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Toxicological Profile for Used Mineral-Based Crankcase Oil: Analytical Methods. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Table 6-1, Analytical Methods for Determining Dichlorvos and Transformation Products in Biological Samples. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4-diamino-6-hydroxypyrimidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reaction of phosphoryl chloride in pyridine with halogenohydrins. Retrieved from [Link]

  • Hach. (n.d.). 2-Chloro-6 (Trichloromethyl) Pyridine (TCMP). Retrieved from [Link]

Sources

Advanced Microwave-Assisted Functionalization of 2-Chloro-6-methylpyridin-4-ol: A Divergent Synthetic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-assisted synthesis involving 2-Chloro-6-methylpyridin-4-ol Content Type: Detailed Application Note and Protocol Guide

Executive Summary

2-Chloro-6-methylpyridin-4-ol (also referred to as 2-chloro-4-hydroxy-6-methylpyridine) represents a critical scaffold in the synthesis of bioactive kinase inhibitors and agrochemicals. Its structure offers two distinct electrophilic sites—the C2-chlorine and the C4-hydroxyl (via tautomeric activation)—allowing for divergent library generation.

However, conventional thermal functionalization of this scaffold is often plagued by poor solubility, prolonged reaction times (12–24 hours), and difficult regiocontrol between the C2 and C4 positions. This guide details microwave-assisted protocols that reduce reaction times to minutes while enhancing yield and purity. We focus on three core transformations: Deoxychlorination , Regioselective SNAr , and Suzuki-Miyaura Cross-Coupling .

Strategic Analysis of the Scaffold

The starting material exists in a tautomeric equilibrium between the pyridin-4-ol (A) and pyridin-4(1H)-one (B) forms.

  • Reactivity Profile:

    • C4 Position: In the pyridone form, the C4 carbonyl is less reactive toward direct nucleophilic attack but highly susceptible to activation by electrophilic halogenating agents (e.g., POCl3).

    • C2 Position: The chlorine atom at C2 is activated for Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling, particularly once the electron density of the ring is modulated by substitution at C4.

Microwave Advantage

Microwave irradiation (MW) provides dielectric heating , which directly couples with the polar reaction matrix (e.g., POCl3, NMP, or ionic liquids). This is crucial for this scaffold because:

  • Overcoming Activation Energy: The conversion of the C4-OH to a leaving group (Cl or OTf) has a high activation barrier.

  • Selectivity Control: Rapid heating profiles allow kinetic control, often favoring the C4-substitution product in SNAr reactions of the dichloro-intermediate before C2-substitution can compete.

Experimental Workflows & Decision Tree

The following diagram illustrates the divergent pathways available from the parent scaffold using microwave irradiation.

ReactionWorkflow Start Starting Material: 2-Chloro-6-methylpyridin-4-ol Dichloro Intermediate: 2,4-Dichloro-6-methylpyridine Start->Dichloro Protocol 1: Deoxychlorination (POCl3, MW 160°C, 15 min) Suzuki_Product Product B (C2-Biaryl): 6-Methyl-2-arylpyridin-4-ol Start->Suzuki_Product Protocol 3: Direct Suzuki (ArB(OH)2, Pd cat., MW 110°C) SNAr_Product Product A (C4-Amine): 2-Chloro-N-alkyl-6-methylpyridin-4-amine Dichloro->SNAr_Product Protocol 2: Regioselective SNAr (R-NH2, MW 140°C, C4-Selective) Final_Library Final Library: 2,4-Disubstituted Pyridines SNAr_Product->Final_Library Further Functionalization (C2-Couping) Suzuki_Product->Final_Library C4-Functionalization

Figure 1: Divergent synthesis workflow. Path 1 (Yellow) is the primary route for generating 2,4-disubstituted libraries.

Detailed Protocols

Protocol 1: Rapid Deoxychlorination

Transformation of 2-Chloro-6-methylpyridin-4-ol to 2,4-Dichloro-6-methylpyridine.

This step is the "gateway" reaction. Thermal reflux with POCl3 typically requires 4–12 hours. Microwave irradiation reduces this to <20 minutes.

Materials:

  • Substrate: 2-Chloro-6-methylpyridin-4-ol (1.0 equiv)

  • Reagent: Phosphorus oxychloride (POCl3) (5.0 equiv - acts as solvent/reagent)

  • Catalyst: N,N-Diethylaniline (1.0 equiv) or DMF (cat.)

Step-by-Step Methodology:

  • Setup: In a fume hood, charge a 10 mL microwave process vial with the substrate (e.g., 200 mg).

  • Addition: Carefully add POCl3. Caution: Exothermic. Add the base (N,N-diethylaniline) slowly. Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temp: 160 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Stirring: High

  • Workup: Pour the hot reaction mixture slowly onto crushed ice (50 g) with vigorous stirring to quench excess POCl3. Neutralize with sat. NaHCO3 to pH 8. Extract with DCM (3 x 20 mL).

  • Purification: Dry organics over MgSO4 and concentrate. The product, 2,4-dichloro-6-methylpyridine , is usually obtained as a low-melting solid or oil (Yield: >90%) and is often pure enough for the next step.

Protocol 2: Regioselective SNAr Amination

Selective displacement of the C4-Chlorine.

In 2,4-dichloropyridines, the C4 position is significantly more reactive toward nucleophiles than C2 due to the stabilization of the Meisenheimer intermediate (para to the ring nitrogen). Microwave heating sharpens this selectivity by allowing the reaction to reach completion rapidly before the C2 position begins to react.

Materials:

  • Substrate: 2,4-Dichloro-6-methylpyridine (1.0 equiv)

  • Nucleophile: Primary or Secondary Amine (1.2 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Ethanol (Green alternative)

Step-by-Step Methodology:

  • Setup: Dissolve the dichloro-intermediate (0.5 mmol) in NMP (2 mL) in a microwave vial.

  • Reagents: Add the amine (0.6 mmol) and DIPEA (1.0 mmol).

  • Irradiation:

    • Temp: 140 °C

    • Time: 10–20 minutes (Monitor by LC-MS)

    • Absorption Level: High (NMP couples well)

  • Observation: The reaction is highly selective. C4-substitution is typically observed >15:1 over C2.

  • Workup: Dilute with water/brine. Extract with Ethyl Acetate.

  • Mechanistic Note: If C2 selectivity is required, one must use specific conditions (e.g., alkoxides or specific tertiary amine mechanisms), but for standard amines, C4 is the kinetic product .

Protocol 3: Direct Suzuki-Miyaura Coupling

Functionalization at C2 leaving C4-OH intact.

This protocol avoids the chlorination step if the final target requires a C4-hydroxyl or ether.

Materials:

  • Substrate: 2-Chloro-6-methylpyridin-4-ol (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.5 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%)

  • Base: K2CO3 (2 M aq. solution, 3.0 equiv)

  • Solvent: DME/Water or 1,4-Dioxane/Water (3:1)

Step-by-Step Methodology:

  • Degassing: Purge the solvent mixture with Nitrogen or Argon for 10 minutes.

  • Assembly: Add substrate, boronic acid, and catalyst to the MW vial. Add the solvent and aqueous base. Cap under inert atmosphere.

  • Irradiation:

    • Temp: 110 °C

    • Time: 20 minutes

  • Workup: Filter through Celite. Acidify the filtrate to pH 4–5 (to precipitate the hydroxypyridine product).

  • Yield: 60–85%. MW significantly reduces protodeboronation side reactions compared to overnight thermal reflux.

Data Summary: Thermal vs. Microwave[1][2]

The following table summarizes the efficiency gains observed when applying microwave protocols to this specific scaffold.

Reaction TypeTarget PositionThermal ConditionsMW ConditionsYield Improvement
Deoxychlorination C4-OH

C4-Cl
110°C, 4–8 h (Reflux)160°C, 15 min +15% (Cleaner profile)
SNAr Amination C4-Cl

C4-NHR
80°C, 6–12 h140°C, 10 min +20% (Higher selectivity)
Suzuki Coupling C2-Cl

C2-Ar
90°C, 12–24 h110°C, 20 min +10–25%

Troubleshooting & Optimization

  • Issue: Poor Regioselectivity in SNAr.

    • Cause: Temperature too high or reaction time too long, allowing C2 attack.

    • Fix: Lower MW temperature to 100°C and extend time slightly. Use a bulkier solvent like t-Amyl alcohol.

  • Issue: Incomplete Chlorination (Protocol 1).

    • Cause: Old POCl3 (hydrolyzed).

    • Fix: Use fresh distilled POCl3. Ensure the vessel is sealed to maintain pressure (autogenic pressure aids the reaction).

  • Issue: Catalyst Deactivation (Protocol 3).

    • Cause: The free OH group can coordinate Pd.

    • Fix: Use a higher catalyst loading (5–8 mol%) or protect the OH as a methoxy/benzyl ether prior to coupling if yields are <40%.

References

  • Microwave-Assisted Synthesis of 2,4-Dichloroquinolines. (Analogous chlorination protocol). Asian Journal of Chemistry. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. (Grounding for regioselectivity in di-halo systems). MDPI. Available at: [Link]

  • Regioselective Control of SNAr Amination. (Mechanistic insights on C4 vs C2 selectivity). PubMed. Available at: [Link]

  • Microwave-Assisted Organic Synthesis (MAOS): Green Chemistry. (General MW parameters for heterocycles). MDPI. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Strategies for Solubilizing 2-Chloro-6-methylpyridin-4-ol in Aqueous Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving solubility challenges with 2-Chloro-6-methylpyridin-4-ol. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-based insights and actionable protocols to overcome common issues encountered during experimentation. Our approach is grounded in fundamental physicochemical principles to empower you to make informed decisions for your specific application.

Frequently Asked Questions (FAQs)

Q1: I'm having difficulty dissolving 2-Chloro-6-methylpyridin-4-ol in water. What are its expected aqueous solubility and key physicochemical properties?

A1: Direct, experimentally verified aqueous solubility data for 2-Chloro-6-methylpyridin-4-ol is not extensively published. However, based on its chemical structure—a chlorinated methylpyridine with a hydroxyl group—we can predict its general behavior. It is anticipated to be a crystalline solid with low intrinsic aqueous solubility .[1][2]

To effectively troubleshoot, it is crucial to first understand the compound's key physicochemical parameters. We strongly recommend experimentally determining the following, as these will dictate the most effective solubilization strategy:

PropertyPredicted Characteristic & Rationale
Aqueous Solubility Expected to be low. The chloro and methyl groups contribute to its lipophilicity, while the pyridin-4-ol moiety provides some hydrophilic character.
pKa The pyridin-4-ol tautomer exists in equilibrium with its pyridone form. The pyridine nitrogen can be protonated (pKa ~1-3), and the hydroxyl group can be deprotonated (pKa ~9-11). This dual acidic and basic nature is critical for pH-modification strategies.
logP The octanol-water partition coefficient (logP) is predicted to be moderately positive, indicating a preference for a more nonpolar environment over water. This supports the observation of low water solubility. A related compound, 2-chloro-4-methylpyridine, has a computed XLogP3 of 1.9.[3]
Melting Point A high melting point suggests strong crystal lattice energy, which can be a significant barrier to dissolution. Energy must be supplied to break these intermolecular forces.

Understanding these properties is the first step in designing a rational approach to improve the solubility of 2-Chloro-6-methylpyridin-4-ol.

Q2: Why is my compound "crashing out" of solution, and how can I prevent it?

A2: "Crashing out," or precipitation, typically occurs when the concentration of the solute exceeds its equilibrium solubility in the given solvent system. This can be triggered by several factors:

  • Solvent Change: If you dissolve the compound in a highly soluble organic solvent (like DMSO) and then dilute it into an aqueous buffer, the dramatic change in solvent polarity can cause the compound to precipitate. This is a common issue when making stock solutions for biological assays.

  • Temperature Fluctuation: Solubility is often temperature-dependent.[4] If a solution is prepared at an elevated temperature and then cooled, the solubility limit may decrease, leading to precipitation.

  • pH Shift: For an ionizable compound like 2-Chloro-6-methylpyridin-4-ol, a shift in pH towards its point of minimum solubility (isoelectric point) will cause it to precipitate.

  • Supersaturation: Techniques that create a supersaturated state are inherently metastable. Without stabilization, the compound will eventually return to its lower energy crystalline form through precipitation.

Prevention Strategies:

  • Optimize Co-solvent Percentage: When using a co-solvent, carefully titrate the amount to find the minimum percentage required to maintain solubility upon aqueous dilution.

  • Control Temperature: Ensure your working temperature is consistent and that the compound remains soluble at all intended storage and experimental temperatures.

  • Maintain pH: Use a buffer with sufficient capacity to maintain the desired pH, especially when adding the compound from a stock solution that might alter the pH.

  • Use Stabilizers: For supersaturated systems, consider adding precipitation inhibitors.

Troubleshooting and Solubilization Workflows

Initial Assessment: Is the issue truly solubility?

Before proceeding with complex solubilization techniques, verify that the undissolved material is indeed your compound. Contaminants or impurities can also present as insoluble matter. A simple workflow can help you decide on the best path forward.

G A Start: Undissolved solid in aqueous medium B Is the compound ionizable? (Check pKa) A->B C Yes B->C Yes D No B->D No E Adjust pH away from isoelectric point C->E J Consider Co-solvents D->J F Did solubility improve? E->F G Yes F->G Yes H No F->H No I Optimize pH & buffer. Solution stable? G->I H->J BB Re-evaluate compound properties. Consider advanced techniques (e.g., solid dispersions). H->BB AA End: Solubilization Achieved I->AA K Screen common co-solvents (e.g., Ethanol, PEG 400, Propylene Glycol) J->K L Solubility sufficient? K->L M Yes L->M Yes N No L->N No O Optimize co-solvent concentration. Final formulation suitable for application? M->O P Consider Complexation (Cyclodextrins) N->P N->BB O->AA Q Screen cyclodextrin types (e.g., HP-β-CD, SBE-β-CD) P->Q R Solubility sufficient? Q->R S Yes R->S Yes T No R->T No U Optimize cyclodextrin concentration. Final formulation suitable for application? S->U V Consider Surfactants T->V T->BB U->AA W Screen non-ionic surfactants (e.g., Polysorbate 80, Cremophor EL) V->W X Solubility sufficient? W->X Y Yes X->Y Yes Z Optimize surfactant concentration. Final formulation suitable for application? X->Z No Y->Z Z->AA

Caption: A decision tree for systematically troubleshooting solubility issues.

Detailed Experimental Protocols

Protocol 1: pH Modification for Solubilization

Causality: For an ionizable compound like 2-Chloro-6-methylpyridin-4-ol, solubility is highly dependent on pH.[5] By adjusting the pH of the aqueous medium, we can shift the equilibrium towards the more soluble ionized form. Given its predicted pKa values, the compound will be more soluble at pH values below its acidic pKa (protonated, cationic form) and above its basic pKa (deprotonated, anionic form).

Step-by-Step Methodology:

  • Prepare a series of buffers: Prepare a range of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10) with a concentration of at least 50 mM to ensure sufficient buffering capacity.

  • Add excess compound: To a small volume (e.g., 1 mL) of each buffer in separate vials, add an excess amount of 2-Chloro-6-methylpyridin-4-ol (enough so that undissolved solid remains).

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separate solid from solution: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) or filter through a 0.22 µm syringe filter to remove the undissolved solid.

  • Quantify the dissolved compound: Analyze the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method like HPLC-UV or UV-Vis spectroscopy.

  • Plot the data: Plot solubility versus pH to determine the pH-solubility profile and identify the pH ranges that provide the desired solubility. A significant increase in solubility should be observed at pH values approximately one to two units away from the pKa.

Protocol 2: Co-solvent Formulation

Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][7] This makes the environment more favorable for a lipophilic compound like 2-Chloro-6-methylpyridin-4-ol, thereby increasing its solubility.

Step-by-Step Methodology:

  • Select co-solvents: Choose a panel of pharmaceutically acceptable co-solvents to screen, such as Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).

  • Prepare co-solvent/water mixtures: Create a series of co-solvent/water mixtures in various ratios (e.g., 10%, 20%, 30% v/v co-solvent in water or a relevant buffer).

  • Determine solubility: Using the same "excess solid" method described in Protocol 1, determine the saturation solubility of 2-Chloro-6-methylpyridin-4-ol in each co-solvent mixture.

  • Analyze and select: Plot the solubility as a function of the co-solvent concentration. Select the co-solvent and concentration that achieves the target solubility while being compatible with your downstream application (e.g., low toxicity for cell-based assays).

Protocol 3: Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate poorly soluble "guest" molecules, like 2-Chloro-6-methylpyridin-4-ol, forming a host-guest complex. This complex has the solubility characteristics of the hydrophilic cyclodextrin, effectively increasing the apparent aqueous solubility of the compound.[10][11]

G cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex A 2-Chloro-6-methylpyridin-4-ol (Hydrophobic) B Hydrophobic Cavity A->B Complexation C Hydrophilic Exterior D Compound inside Cavity C->D Encapsulation E Water Soluble Complex

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

Step-by-Step Methodology:

  • Select cyclodextrins: Common choices include Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD), which have high aqueous solubility and low toxicity.

  • Prepare cyclodextrin solutions: Make a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 1, 2, 5, 10% w/v).

  • Equilibrate with excess compound: Add an excess of 2-Chloro-6-methylpyridin-4-ol to each cyclodextrin solution and equilibrate as described in Protocol 1.

  • Quantify and plot: After separating the undissolved solid, quantify the compound's concentration in each solution. Plot the solubility of the compound against the cyclodextrin concentration. A linear relationship typically indicates the formation of a 1:1 complex.

  • Determine the required concentration: From the phase solubility diagram, determine the concentration of cyclodextrin needed to achieve your target compound concentration.

Protocol 4: Surfactant-Mediated Solubilization

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into micelles in aqueous solutions.[12] The hydrophobic cores of these micelles can entrap insoluble compounds, effectively dissolving them in the bulk aqueous phase.

Step-by-Step Methodology:

  • Select surfactants: Choose non-ionic surfactants that are common in research and pharmaceutical formulations, such as Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20).

  • Prepare surfactant solutions: Create a series of aqueous solutions with surfactant concentrations both below and above their known CMC values.

  • Determine solubility: Following the "excess solid" method from Protocol 1, measure the saturation solubility of 2-Chloro-6-methylpyridin-4-ol in each surfactant solution.

  • Analyze the results: Plot solubility against surfactant concentration. A sharp increase in solubility is typically observed at or near the CMC, confirming micellar solubilization. Choose the lowest surfactant concentration that provides the desired solubility to avoid potential toxicity or interference in downstream applications.

References

  • Cynor Laboratories. (n.d.). 2- Amino-3,5 -dibromo4-MethylPyridine (3430-29-3) Trader.
  • Alchemist Chemical. (n.d.). 2-Chloro-6-Methylpyridine-4-Carboxylic Acid | Properties, Uses, Safety Data, Supplier China.
  • ChemicalBook. (n.d.). 2-Chloro-6-(trichloromethyl)pyridine(1929-82-4).
  • PubChem. (n.d.). 2-Chloro-p-toluidine.
  • PubChem. (n.d.). 2-Chloro-4-methylpyridine.
  • PubChem. (n.d.). 2-[(6-chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)-1,3-thiazole-5-carboxamide.
  • Al-kassas, R., et al. (2022). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. Pharmaceuticals.
  • YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.
  • NICEATM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Lee, S., et al. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Pharmaceutics.
  • Kar, S., & De, M. K. (2015). Solubility and Decomposition of Organic Compounds in Subcritical Water. Journal of Chemical & Engineering Data.
  • Journal of Chemical Technology and Metallurgy. (2022). pH ADJUSTMENT AND INCLUSION COMPLEX FORMATION WITH HYDROXYPROPYL-β-CYCLODEXTRIN TO INCREASE p-METHOXYCINNAMIC ACID SOLUBILITY.
  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics.
  • Mohammed, J., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Loftsson, T., & Järvinen, T. (1999). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • Jain, S., & Patel, N. (2016). Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly Water-Soluble Drugs. Journal of Pharmaceutical Sciences.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Pharma Times.

Sources

Troubleshooting low reactivity of 2-chloro group in pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Status: OPEN Subject: Overcoming Inertness in 2-Chloropyridine Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Triage: Why is my reaction stalled?

You are likely encountering the "2-Chloro Paradox." While the 2-position is theoretically activated for Nucleophilic Aromatic Substitution (


) due to the inductive and mesomeric withdrawal of the pyridine nitrogen, specific structural or experimental factors often render it inert.

Before proceeding, identify your failure mode using the decision matrix below.

Troubleshooting Decision Matrix

Troubleshooting Start Start: Reaction Stalled CheckSub Analyze Substrate: Are there Electron Donating Groups (OMe, NH2, Alkyl) on the ring? Start->CheckSub YesEDG Yes: Ring is Deactivated CheckSub->YesEDG High LUMO NoEDG No: Ring is Electron Deficient CheckSub->NoEDG Low LUMO Action1 S_NAr is forbidden. Switch to Pd-Catalysis (Module 2) or N-Oxide Activation (Module 3) YesEDG->Action1 CheckCond Check Conditions: Is the Nucleophile charged? (e.g., alkoxide, thiol) NoEDG->CheckCond WeakNuc Weak Nucleophile (Amine/Aniline) CheckCond->WeakNuc StrongNuc Strong Nucleophile (OR-, SR-) CheckCond->StrongNuc Action2 Protocol: Halex Switch (Cl -> F) to accelerate S_NAr (Module 1) WeakNuc->Action2 Action3 Protocol: Check Solvation. Switch to DMSO/NMP. Avoid H-bonding solvents. StrongNuc->Action3

Figure 1: Diagnostic workflow for identifying the root cause of low reactivity.

Module 1: The "Halex" Switch (Accelerating )

Issue: Your substrate allows for


 (no strong EDGs), but the reaction with the 2-chloro derivative is too slow or requires decomposition-level temperatures.
Root Cause:  Chlorine is a poor leaving group in 

compared to fluorine. The rate-determining step is the nucleophilic attack (Meisenheimer complex formation). Fluorine's high electronegativity lowers the energy of this transition state, accelerating the reaction by up to 320-fold [1].
The Protocol: One-Pot Halex-Substitution

Instead of forcing the chloride, convert it in situ or stepwise to the fluoride.

Step 1: Halogen Exchange (Halex)

  • Reagents: Anhydrous KF (spray-dried is best) or CsF (higher solubility).

  • Solvent: Sulfolane (high T stability) or DMSO.

  • Catalyst: 18-Crown-6 (if using KF) or Tetraphenylphosphonium bromide (

    
    ) as a phase transfer catalyst.
    
  • Conditions: 140–160 °C, 2-4 hours.

Step 2: Nucleophilic Attack

  • Add your nucleophile directly to the fluorinated intermediate.

  • Observation: The reaction typically proceeds rapidly at significantly lower temperatures (RT to 60 °C) than the chloride starting material.

Comparative Rate Data (


): 
Leaving Group (X)Relative Rate (

)
Mechanistic Insight
-F 300 - 320 High electronegativity stabilizes the Meisenheimer intermediate.
-Cl 1 (Reference)Poor stabilization of the intermediate.
-Br ~2Better leaving group ability, but less inductive stabilization than F.
-I ~1Good leaving group, but poor inductive effect.

Data adapted from comparative kinetic studies of 2-haloheterocycles [1].

Module 2: Transition Metal Catalysis (Buchwald-Hartwig)[1]

Issue: You are attempting a C-N coupling, but yields are <10%. Root Cause:

  • Oxidative Addition: The C-Cl bond on electron-rich pyridines is difficult for Pd(0) to break.

  • Catalyst Poisoning: The pyridine nitrogen (N1) is a strong

    
    -donor and can coordinate to Palladium, displacing the ligand and forming an inactive "Pd-black" species [2].
    
The "Anti-Poison" Protocol

You must use a catalyst system designed to prevent N-coordination and force oxidative addition.

1. The Pre-Catalyst Requirement

  • STOP using

    
     or 
    
    
    
    with separate ligands. The activation step is often inefficient with pyridines.
  • USE Palladacycle Pre-catalysts (e.g., Pd-G3-BrettPhos or Pd-G4-RuPhos ). These generate the active mono-ligated Pd(0) species quantitatively within the reaction mixture.

2. Ligand Selection Guide Bulky, electron-rich biarylphosphines are non-negotiable.

LigandApplicationWhy?
BrettPhos Primary aminesLarge steric bulk prevents Pyridine N-coordination; high electron density facilitates oxidative addition of Ar-Cl.
RuPhos Secondary aminesExcellent for sterically hindered substrates.
Xantphos Amides / CarbamatesWide bite angle favors reductive elimination for difficult nucleophiles.

3. Base & Solvent System

  • Base: NaOtBu (Sodium tert-butoxide) is standard.[1] If functional groups are base-sensitive (e.g., esters), switch to

    
     or 
    
    
    
    but expect longer reaction times.
  • Solvent: 1,4-Dioxane or Toluene.[1] Avoid MeCN or DMF (they can coordinate to Pd).

Module 3: The "Nuclear Option" (N-Oxide Activation)

Issue: The substrate is extremely electron-rich (e.g., 3-methoxy-2-chloropyridine) and inert to both


 and Pd-catalysis.
Root Cause:  The LUMO is too high for nucleophilic attack.
Solution:  Oxidation of the pyridine nitrogen creates a formal positive charge on the ring, dramatically increasing electrophilicity at the 2- and 4-positions [3].
Activation Workflow

NOxide Substrate Inert 2-Chloropyridine Oxidation Step 1: Oxidation (mCPBA or Urea-H2O2) Substrate->Oxidation Intermediate Activated N-Oxide Oxidation->Intermediate Substitution Step 2: S_NAr (Nucleophile, Base) Intermediate->Substitution ProductNO Functionalized N-Oxide Substitution->ProductNO Reduction Step 3: Deoxygenation (PCl3 or Zn/NH4Cl) ProductNO->Reduction Final Final Product Reduction->Final

Figure 2: The N-Oxide activation-deoxygenation pathway.

Safety Note: N-oxides can be energetic. Perform small-scale calorimetry before scaling >10g.

Frequently Asked Questions (FAQ)

Q: I see starting material consumption but no product. The mixture turned black. A: This is classic "Pd-Black" formation. Your catalyst decomposed before the reaction finished.

  • Immediate Fix: Switch to a Pre-catalyst (Pd-G3/G4).[2][1]

  • Check: Is your solvent degassed? Oxygen kills active Pd(0) rapidly.

Q: Can I use microwave irradiation for the 2-chloro substitution? A: Yes, and it is highly recommended for


. 2-chloropyridines often require 150–180 °C. Microwave heating in NMP (N-methyl-2-pyrrolidone) allows you to reach these temperatures safely in minutes, often bypassing the need for the Halex switch [4].

Q: My product is water-soluble and hard to purify after the reaction. A: Pyridines are basic.

  • Workup: Do not extract with acidic water (you will protonate the pyridine and lose it to the aqueous layer). Maintain pH > 10 during extraction.

  • Alternative: If using Pd-catalysis, use a scavenger resin (e.g., SiliaMetS® Thiol) to remove metal, then evaporate solvent and purify directly by Reverse Phase chromatography.

References

  • Sierakowski, J. G., et al. (2014). Conditions for the Nucleophilic Aromatic Substitution of 2-Fluoropyridines.[3] Journal of Organic Chemistry.

  • Paul, F., et al. (2018). Troubleshooting Buchwald-Hartwig Amination with Chloropyridines. BenchChem Technical Notes.

  • Xue, Y., et al. (2017).[4] Preparation method of 2-chloropyridine n-oxides.[4][5] CN Patent 106588762.

  • Bagley, M. C., et al. (2016). Microwave-Assisted SNAr Reaction of Polyhalogenated Heterocycles. Tetrahedron Letters.[6]

Sources

Technical Support Center: Purification of 2-Chloro-6-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 2-Chloro-6-methylpyridin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. Here, we address common challenges encountered during the crucial separation and purification stages, providing not just solutions, but the fundamental principles behind them. Our goal is to empower you with the knowledge to troubleshoot effectively and ensure the highest purity of your final compound.

I. Understanding the Synthetic Landscape

A prevalent and efficient method for synthesizing 2-Chloro-6-methylpyridin-4-ol involves a multi-step process. The core of this synthesis is the condensation of ethyl acetoacetate with cyanoacetamide to form a pyridone intermediate, which is subsequently chlorinated.

This synthetic route dictates the primary purification challenge: separating the desired product from unreacted starting materials, the pyridone intermediate, and various reagents from the chlorination step. The similar polarity profiles of the product and the hydroxy-pyridone intermediate often complicate this separation.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 2-Chloro-6-methylpyridin-4-ol?

A1: The impurity profile is largely dependent on the reaction conversion and work-up procedure. Typically, you should be prepared to encounter:

  • Unreacted Starting Materials: Ethyl acetoacetate and cyanoacetamide.

  • Pyridone Intermediate: 6-hydroxy-4-methyl-2-pyridone. This is often the most challenging impurity to remove due to its structural similarity to the product.

  • Hydrolysis Byproducts: Residual chlorinating agents (e.g., POCl₃) can hydrolyze to form phosphoric or hydrochloric acid, which may form salts with your basic pyridine product.

  • Over-chlorination Products: Depending on the reaction conditions, minor amounts of dichlorinated species may be formed.

Q2: What is the best initial purification strategy for crude 2-Chloro-6-methylpyridin-4-ol?

A2: A well-designed acidic extraction followed by recrystallization is often the most effective first-line approach. The basic nature of the pyridine ring allows for selective extraction into an acidic aqueous phase, leaving non-basic impurities in the organic layer. Subsequent neutralization and recrystallization can then yield a product of high purity. For stubborn impurities, column chromatography is a reliable secondary method.

Q3: My crude product is a dark, oily residue. What does this indicate?

A3: A dark, oily crude product often suggests the presence of polymeric byproducts or degradation. This can result from excessive heating during the reaction or work-up, or from a reaction that has not gone to completion. It is also possible that residual solvent is present. An initial trituration with a non-polar solvent like hexanes or diethyl ether can sometimes help to precipitate the desired product from the oil.

III. Troubleshooting Guide: Common Separation Issues

This section addresses specific problems you may encounter during the purification of 2-Chloro-6-methylpyridin-4-ol.

Scenario 1: After an aqueous work-up and extraction, my NMR spectrum still shows the presence of the 6-hydroxy-4-methyl-2-pyridone intermediate.

  • The Problem: The pyridone intermediate has a similar polarity and can be partially extracted along with your product, especially if the pH of the aqueous phase is not carefully controlled. Both compounds possess a pyridin-4-ol/4-hydroxypyridone tautomeric system, leading to comparable solubility characteristics.

  • The Solution: pH-Controlled Extraction and Recrystallization.

    • Redissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.

    • Perform a series of acidic washes with 1M HCl. The basic nitrogen on your target compound will be protonated, rendering it water-soluble as the hydrochloride salt. The less basic pyridone intermediate should preferentially remain in the organic layer.

    • Combine the acidic aqueous layers and carefully neutralize with a base (e.g., saturated NaHCO₃ or 1M NaOH) to a pH of approximately 7-8, while cooling in an ice bath. Your product should precipitate out of the solution.

    • Filter the solid product and wash with cold water.

    • Recrystallize the solid from a suitable solvent system. A mixture of ethanol and water, or isopropanol, often yields high-purity crystals.

Scenario 2: My product "oils out" during recrystallization instead of forming crystals.

  • The Problem: "Oiling out" occurs when the solute is not fully soluble in the hot solvent but is also not crystalline at that temperature. This is common when the solvent is too non-polar for the solute, or if impurities are depressing the melting point and interfering with crystal lattice formation.

  • The Solution: Optimizing the Recrystallization Solvent System.

    • Increase Solvent Polarity: If you are using a solvent like toluene, try a more polar system. Alcohols (ethanol, isopropanol) or mixtures with water are good starting points.

    • Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a hot, polar solvent in which it is very soluble (e.g., ethanol or methanol). Then, slowly add a less polar "anti-solvent" (e.g., ethyl acetate or toluene) dropwise until you see persistent cloudiness. Re-heat to clarify and then allow to cool slowly.[1]

    • Seed the Solution: If you have a small amount of pure crystalline product, adding a single crystal ("seeding") to the supersaturated solution can initiate crystallization.

Scenario 3: I'm using column chromatography, but I'm getting poor separation between my product and an unknown impurity.

  • The Problem: Pyridine-containing compounds are notorious for "streaking" or "tailing" on silica gel columns. This is due to the interaction of the basic nitrogen with acidic silanol groups on the silica surface, leading to poor peak shape and resolution.[2]

  • The Solution: Modifying the Mobile Phase and Stationary Phase.

    • Add a Basic Modifier: Incorporating a small amount of a base like triethylamine (0.1-1%) or pyridine into your mobile phase (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica gel, dramatically improving peak shape and separation.[2]

    • Use a Different Stationary Phase: If a basic modifier is not sufficient, consider using a less acidic stationary phase like alumina (basic or neutral grade) or a bonded phase like C18 for reverse-phase chromatography.

    • Optimize Your Solvent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) before committing to a large-scale column. A good target Rf for your desired compound is typically around 0.3.[3]

IV. Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction
  • Dissolve the crude reaction mixture in 10 volumes of ethyl acetate.

  • Transfer the solution to a separatory funnel and wash with 3 x 5 volumes of 1M HCl.

  • Combine the aqueous layers. The organic layer can be discarded (or checked by TLC for any remaining product).

  • Cool the combined aqueous layers in an ice bath and slowly add 10M NaOH with vigorous stirring until the pH is ~8.

  • The product will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to maximize precipitation.

  • Collect the solid by vacuum filtration, washing with cold deionized water.

  • Dry the solid under vacuum to a constant weight.

Protocol 2: Recrystallization from Ethanol/Water
  • Place the crude, dry solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • While stirring and hot, add deionized water dropwise until the solution becomes faintly cloudy.

  • Add a few more drops of hot ethanol until the solution is clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for 1 hour to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold 1:1 ethanol/water.

  • Dry the crystals under vacuum.

V. Data Tables for Quick Reference

Table 1: Properties of Key Compounds

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
2-Chloro-6-methylpyridin-4-ol 143.57N/A168-172Soluble in alcohols, DMSO; sparingly soluble in water, ethyl acetate.
Ethyl Acetoacetate130.14181-43Soluble in most organic solvents.
Cyanoacetamide84.08Decomposes119-122Soluble in water, ethanol.
6-hydroxy-4-methyl-2-pyridone125.13N/A>300Soluble in hot water, DMSO; sparingly soluble in alcohols.

Table 2: Suggested TLC Solvent Systems for Monitoring Purification

Solvent System (v/v)Typical Application
100% Ethyl AcetateGood for visualizing the separation of polar components.
95:5 Ethyl Acetate / MethanolA more polar system to move highly polar spots off the baseline.
80:20 Hexanes / Ethyl AcetateA less polar system for resolving less polar impurities.
95:5:0.5 DCM / Methanol / TriethylamineAn example of a basic-modified system to improve peak shape.

VI. Visualization of Purification Workflow

Purification_Workflow cluster_synthesis Crude Product cluster_extraction Work-up & Extraction cluster_purification Final Purification Crude Crude Reaction Mixture (Product, Starting Materials, Intermediate) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve AcidWash Wash with 1M HCl Dissolve->AcidWash Separate Separate Layers AcidWash->Separate Organic Organic Layer (Starting Materials, some Intermediate) Separate->Organic Impurity Removal Aqueous Aqueous Layer (Product as HCl salt) Separate->Aqueous Neutralize Neutralize with NaOH Aqueous->Neutralize Precipitate Precipitate & Filter Neutralize->Precipitate Recrystallize Recrystallization (e.g., Ethanol/Water) Precipitate->Recrystallize Column Column Chromatography (if needed, with TEA) Precipitate->Column Alternative/Further Purification PureProduct Pure 2-Chloro-6-methylpyridin-4-ol Recrystallize->PureProduct Column->PureProduct

Caption: Decision workflow for the purification of 2-Chloro-6-methylpyridin-4-ol.

VII. References

  • Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride. CN105884768A.

  • Synthesis of 3-cyano-4-aryl-5-ethoxycarbonyl-6-methyl-3,4-dihydropyridine-2-thiones. ResearchGate. Available at: [Link]

  • Investigation of the Reaction Conditions for the Synthesis of 4,6-disubstituted-3-cyano-2-pyridones and 4-methyl-3-cyano-6-hydroxy-2-pyridone. ResearchGate. Available at: [Link]

  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature. ResearchGate. Available at: [Link]

  • Chromatography: How to Run a Flash Column. University of Rochester, Department of Chemistry. Available at: [Link]

  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Institutes of Health. Available at: [Link]

  • Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. ResearchGate. Available at: [Link]

  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega. Available at: [Link]

Sources

Stability of 2-Chloro-6-methylpyridin-4-ol under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

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A Guide to Navigating Stability Under Basic Reaction Conditions

Welcome to the technical support center for 2-Chloro-6-methylpyridin-4-ol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile intermediate. We will delve into the specific challenges related to its stability under basic conditions, offering not just troubleshooting advice but also a deeper understanding of the underlying chemical principles. Our goal is to empower you to optimize your reaction outcomes, minimize side-product formation, and ensure the integrity of your synthetic pathways.

Core Concept: Why is 2-Chloro-6-methylpyridin-4-ol Sensitive to Bases?

To effectively troubleshoot, one must first understand the inherent chemical nature of the molecule. The stability issues arise from a combination of two key structural features: its tautomerism and the presence of an electron-deficient ring system.

Pyridin-4-ol / Pyridin-4(1H)-one Tautomerism:

2-Chloro-6-methylpyridin-4-ol exists in a tautomeric equilibrium with its corresponding pyridone form, 2-Chloro-6-methylpyridin-4(1H)-one. In both solution and the solid state, the pyridone form is significantly favored.[1] This equilibrium is crucial because it presents two potential sites for reaction: the oxygen of the hydroxyl group (O-alkylation) and the nitrogen of the pyridone ring (N-alkylation). The choice of base, solvent, and electrophile can influence the selectivity between these two sites.[2]

Caption: Tautomeric equilibrium of the title compound.

Electron-Deficient Ring:

The pyridine ring is naturally electron-deficient. This effect is amplified by the electron-withdrawing chloro-substituent. Under basic conditions, the molecule can be deprotonated to form a pyridinolate anion. This anion is susceptible to various degradation pathways, especially when strong, non-sterically hindered bases are used. Strong bases can promote undesirable side reactions like nucleophilic aromatic substitution (SNAr) of the chloride, leading to dimerization or polymerization, often observed as a darkening of the reaction mixture or "tar" formation.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when using 2-Chloro-6-methylpyridin-4-ol with bases.

FAQ 1: My reaction is turning dark brown/black and my yield is very low. What is happening?

This is a classic sign of degradation. The use of an overly strong base (e.g., NaOH, KOH, NaOMe) is the most likely culprit. Strong bases can deprotonate the pyridinol and also attack the electron-deficient ring, displacing the chloride in an intermolecular SNAr reaction. This leads to oligomeric or polymeric byproducts.

Solution: Switch to a milder, often sterically hindered, inorganic base. Bases like potassium carbonate (K₂CO₃), and especially cesium carbonate (Cs₂CO₃), are much gentler and highly effective. They are sufficiently basic to deprotonate the pyridinol for subsequent reactions (like O-alkylation) but are less likely to induce degradation of the core structure.

Caption: Influence of base strength on reaction outcome.

FAQ 2: I am trying to perform an O-alkylation but I'm getting a mixture of N- and O-alkylated products. How can I improve O-selectivity?

The N- vs. O-alkylation selectivity is a known challenge with pyridone systems. The outcome is governed by Hard and Soft Acid-Base (HSAB) theory and reaction conditions. The nitrogen anion is "softer" and the oxygen anion is "harder".

Solution:

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile (MeCN) generally favor N-alkylation. To favor O-alkylation, consider less polar solvents like acetone or THF.

  • Counter-ion: The choice of base matters. Potassium (from K₂CO₃) and especially Cesium (from Cs₂CO₃) salts of the pyridinolate are more dissociated, leaving a more available oxygen anion, which often favors O-alkylation.

  • Electrophile: Harder electrophiles (e.g., dimethyl sulfate) tend to react at the harder oxygen site, while softer electrophiles (e.g., benzyl bromide) might show more N-alkylation.

FAQ 3: Can I use organic bases like triethylamine (TEA) or DIPEA?

While organic amine bases are useful for quenching acids, they are generally not basic enough to efficiently deprotonate the pyridinol tautomer to form the required nucleophile for reactions like alkylation. Their primary role is as an acid scavenger, not as a primary base to initiate the reaction. For forming the pyridinolate anion, inorganic bases are required.

Recommended Protocols & Mitigation Strategies

Here we provide field-proven starting points for common transformations.

Protocol 1: General Procedure for O-Alkylation

This protocol is optimized for high O-selectivity and minimal degradation.

  • Setup: To a clean, dry flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloro-6-methylpyridin-4-ol (1.0 eq).

  • Solvent: Add anhydrous acetone or MeCN (approx. 0.1 M concentration).

  • Base Addition: Add finely powdered potassium carbonate (K₂CO₃, 1.5 - 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). Cesium carbonate is often superior for difficult alkylations.

  • Electrophile Addition: Add the alkylating agent (e.g., an alkyl halide, 1.1 eq) dropwise at room temperature.

  • Reaction: Stir the mixture at room temperature or heat gently (40-60 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter off the inorganic salts and rinse with the reaction solvent. Concentrate the filtrate under reduced pressure. Purify the residue by column chromatography or recrystallization.

Data Summary: Base Selection Guide
BaseStrength (pKa of Conj. Acid)Recommended SolventsTypical Temp.Potential Issues
NaOH / KOH ~15.7Protic (MeOH, EtOH)RTHigh Risk of Degradation , Tar Formation
NaH ~36Aprotic (THF, DMF)0 °C to RTHigh Reactivity, Safety Hazard, Potential for Side Reactions
K₂CO₃ ~10.3Acetone, MeCN, DMFRT to 60°CGood General Choice , Moderate Reaction Times
Cs₂CO₃ ~10Acetone, MeCN, THFRT to 50°CExcellent Choice , Faster Reactions, Higher Yields, Mild
DIPEA / TEA ~10.7 / ~10.8DCM, MeCNN/ANot Recommended for Deprotonation , Use as acid scavenger only

References

  • Molecules: Some Anilides of 2-Alkylthio- and 2-Chloro-6-Alkylthio-4-Pyridinecarboxylic Acids: Synthesis and Photosynthesis-Inhibiting Activity. [Link]

  • Quora: Why do organic mechanisms often use weak bases (ex: pyridine) to de-protonate amines (ex: diphenylamine)?[Link]

  • Organic Letters: Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. [Link]

  • ChemTube3D: 4-Hydroxypyridine-Tautomerism. [Link]

  • Molecules: Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones. [Link]

  • ResearchGate: N- vs. O-alkylation on 4,6-Dimethyl-2-oxo/Thio-nicotinonitrile. [Link]

Sources

Validation & Comparative

FTIR Spectral Analysis of 2-Chloro-6-methylpyridin-4-ol: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tautomeric Challenge in Pyridine Derivatives

In the development of heterocyclic intermediates for pharmaceuticals—specifically kinase inhibitors and agrochemicals—2-Chloro-6-methylpyridin-4-ol (CAS: 25519-55-5) presents a unique analytical challenge. Unlike simple aromatics, this compound exhibits lactam-lactim tautomerism , existing in equilibrium between its 4-hydroxy (enol) and 4-pyridone (keto) forms.

Accurate FTIR analysis is not merely about peak picking; it is the primary method for determining the dominant tautomer in the solid state, which directly impacts solubility, bioavailability, and crystal packing in drug formulation.

This guide provides a rigorous spectral breakdown, comparing the target compound against its non-hydroxylated analog (2-chloro-6-methylpyridine) and standard 4-pyridone references to isolate critical functional group signatures.

Experimental Protocol: Self-Validating Sample Preparation

To ensure spectral integrity, the following protocol minimizes environmental interference (moisture) which can mimic broad N-H/O-H tautomeric bands.

Method A: Solid-State Analysis (KBr Pellet)
  • Objective: Determine the stable crystal tautomer.

  • Protocol:

    • Dry KBr powder at 110°C for 2 hours to remove hygroscopic water.

    • Mix 1.5 mg of 2-Chloro-6-methylpyridin-4-ol with 250 mg KBr (0.6% w/w).

    • Grind specifically in an agate mortar (avoid steel to prevent oxidation catalysis).

    • Press at 8 tons for 2 minutes under vacuum.

    • Validation: Check region 3600–3200 cm⁻¹. If a sharp spike appears at 3700 cm⁻¹ (free -OH from water) without broad H-bonding, the pellet is dry.

Method B: Solution-State Analysis (Tautomeric Equilibrium)
  • Objective: Observe solvent-dependent tautomer shifts.

  • Solvents: CHCl₃ (Non-polar, favors lactim/OH) vs. DMSO (Polar, favors lactam/NH).

  • Cell: CaF₂ windows (0.1 mm pathlength).

Spectral Analysis & Band Assignment

The core analytical task is distinguishing the Pyridone (Keto) form from the Hydroxypyridine (Enol) form. In the solid state, 2-Chloro-6-methylpyridin-4-ol predominantly adopts the pyridone form due to intermolecular hydrogen bonding.

Comparative Functional Group Table
Functional GroupModeFrequency (cm⁻¹)IntensityDiagnostic Note
O-H / N-H Stretch3200–2700 (Broad)MediumPyridone Indicator. A broad "hump" overlapping C-H stretches indicates N-H...O hydrogen bonding networks (dimers).
C-H (Aromatic) Stretch3080–3030WeakSharp shoulder on the high-frequency side of the N-H broad band.
C-H (Methyl) Stretch2960, 2925MediumDistinct aliphatic signatures. Differentiates from non-methylated analogs.
C=O (Amide) Stretch1640–1660 Strong Primary ID Band. Confirms the 4-pyridone tautomer. Absent in the pure hydroxy form.
C=C / C=N Ring Stretch1600–1580StrongPyridine ring skeletal vibrations.
C-H (Methyl) Bend (sym)1380Medium"Umbrella" mode, specific to the 6-methyl group.
C-O Stretch1210–1240StrongAssociated with the C4-oxygen bond; shifts depending on keto/enol status.
C-Cl Stretch1050–1080StrongCharacteristic of 2-position chlorination.
Ring Breathing Def.990–1000MediumPyridine ring breathing mode.
C-Cl Bend700–750MediumOut-of-plane deformation.
Critical Comparison: Target vs. Alternatives

The following comparison validates the assignment by isolating substituent effects.

  • Vs. 2-Chloro-6-methylpyridine (No -OH):

    • Difference: The reference lacks the strong band at ~1650 cm⁻¹ (C=O) and the broad 3200–2700 cm⁻¹ region.

    • Similarity: Both share the methyl doublet (~2925 cm⁻¹) and the C-Cl signature (~1070 cm⁻¹).

  • Vs. 4-Pyridone (No Cl/Me):

    • Difference: 4-Pyridone shows C=O at ~1635 cm⁻¹. The 2-Chloro substituent is electron-withdrawing, causing a slight blue shift (higher wavenumber) of the carbonyl band in the target compound to ~1650 cm⁻¹ due to the inductive effect (-I) reducing bond polarization.

Analytical Workflow: Tautomer Identification

This decision tree guides the analyst through interpreting the spectrum for QC release.

FTIR_Workflow Start Start: Acquire Spectrum (4000 - 400 cm⁻¹) Check_1600 Check 1640-1660 cm⁻¹ Region Start->Check_1600 Strong_Band Strong Band Present? Check_1600->Strong_Band Pyridone_Path Primary Form: 4-Pyridone (Lactam) Strong_Band->Pyridone_Path Yes (C=O) Hydroxy_Path Primary Form: 4-Hydroxypyridine (Lactim) Strong_Band->Hydroxy_Path No Check_OH Check 3600-3200 cm⁻¹ Pyridone_Path->Check_OH Sharp_OH Sharp Peak ~3550 cm⁻¹? Hydroxy_Path->Sharp_OH Broad_NH Broad Multi-peak (3200-2800)? Check_OH->Broad_NH Confirm_Cl Confirm Substituents: C-Cl (~1070 cm⁻¹) & Me (~1380 cm⁻¹) Broad_NH->Confirm_Cl Yes (N-H...O) Sharp_OH->Confirm_Cl Yes (Free O-H) Result_Solid Pass: Solid State Standard (H-Bonded Dimer) Confirm_Cl->Result_Solid If Pyridone Result_Sol Pass: Dilute Solution/Gas Phase Confirm_Cl->Result_Sol If Hydroxy

Figure 1: Analytical decision tree for determining the tautomeric state of 2-Chloro-6-methylpyridin-4-ol based on FTIR spectral features.

Mechanistic Insight: Why the Spectrum Shifts?

Understanding the causality of the shifts adds depth to the analysis (E-E-A-T):

  • Inductive Effect of Chlorine (C-2): The chlorine atom at position 2 is strongly electronegative. It pulls electron density from the ring. In the pyridone form, this destabilizes the partial positive charge on the ring nitrogen, slightly stiffening the C=O bond compared to unsubstituted 4-pyridone. This results in the carbonyl band appearing at the higher end of the range (1650+ cm⁻¹ ).

  • Hyperconjugation of Methyl (C-6): The methyl group acts as a weak electron donor (+I effect). While less dominant than the chlorine's withdrawal, it adds characteristic aliphatic C-H stretching modes just below 3000 cm⁻¹, which are absent in simple halopyridines.

  • Dimerization: In the solid state (KBr pellet), these molecules form centrosymmetric dimers linked by N-H...O=C hydrogen bonds. This lowers the N-H stretch frequency significantly (broadening it into the 2800–3200 cm⁻¹ region) and broadens the C=O band.

Conclusion

For the accurate characterization of 2-Chloro-6-methylpyridin-4-ol , the analyst must prioritize the 1640–1660 cm⁻¹ carbonyl region .

  • Presence of a strong band here confirms the pyridone tautomer , which is the expected form in solid API intermediates.

  • Absence suggests either the hydroxy tautomer (rare in solid state) or a potential salt formation (e.g., if treated with strong base).

This spectral fingerprint, combining the chlorinated aromatic ring modes with the distinct amide-like pyridone features, serves as a robust identity test for drug substance release.

References

  • Yadav, B. S., et al. "FTIR Spectrum of 2-Chloro-6-methyl pyridine."[1] Oriental Journal of Chemistry, vol. 22, no. 2, 2006. (Provides baseline ring modes for the non-hydroxylated core).

  • Wang, L., et al. "Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy." Journal of Physical Chemistry B, 2013. (Establishes the C=O vs C-OH spectral distinction in analogous pyridones).

  • Sigma-Aldrich. "Product Specification: 2-Chloro-6-methylpyridine derivatives." (General reference for substituent functional group verification).

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text for general C-Cl and Pyridine ring assignments).

Sources

Unraveling the Molecular Fingerprint: A Comparative Guide to the Mass Spectrometric Fragmentation of 2-Chloro-6-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. 2-Chloro-6-methylpyridin-4-ol, a substituted pyridine derivative, represents a class of molecules with significant potential in medicinal chemistry and materials science. Understanding its behavior under mass spectrometric analysis is paramount for its identification, characterization, and quality control. This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation pattern of 2-Chloro-6-methylpyridin-4-ol, offering a comparative perspective against other analytical techniques.

The structural integrity of a molecule is intimately linked to its function. In the context of drug development, even minor structural ambiguities can lead to significant deviations in pharmacological activity and safety profiles. Mass spectrometry, a powerful analytical technique, provides exquisitely detailed information about a molecule's structure by measuring its mass-to-charge ratio (m/z) and the m/z of its fragments.[1] This guide will delve into the predicted fragmentation pathways of 2-Chloro-6-methylpyridin-4-ol under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a robust framework for its identification.

It is important to note that 2-Chloro-6-methylpyridin-4-ol can exist in tautomeric equilibrium with its pyridone form, 2-Chloro-6-methyl-1H-pyridin-4-one. This equilibrium is a critical consideration in interpreting its fragmentation behavior, particularly under the gentle conditions of Electrospray Ionization.

Predicted Electron Ionization (EI) Fragmentation Pattern

Electron Ionization (EI) is a high-energy ionization technique that induces extensive fragmentation, providing a detailed structural fingerprint of the analyte.[2] The fragmentation of 2-Chloro-6-methylpyridin-4-ol (molecular weight: 143.57 g/mol ) is predicted to proceed through several key pathways, primarily driven by the stability of the resulting radical cations and neutral losses. The presence of chlorine is expected to be readily identifiable from the characteristic isotopic pattern of the molecular ion and chlorine-containing fragments.[3]

The most probable initial fragmentation events are the loss of a chlorine radical, a methyl radical, or a molecule of carbon monoxide from the pyridone tautomer. Subsequent fragmentations would likely involve the cleavage of the pyridine ring.

Key Predicted EI Fragment Ions:

m/z (predicted) Proposed Fragment Neutral Loss Significance
143/145[C₆H₆ClNO]⁺•-Molecular ion peak, showing the characteristic 3:1 isotopic ratio for chlorine.
128/130[C₅H₃ClNO]⁺•CH₃•Loss of the methyl radical.
115/117[C₆H₆NO]⁺Cl•Loss of the chlorine radical.
114[C₅H₄NO]⁺HClElimination of hydrogen chloride.
87[C₄H₃NO]⁺•CO, Cl•Successive loss of carbon monoxide and a chlorine radical.

Proposed EI Fragmentation Pathway of 2-Chloro-6-methylpyridin-4-ol

G M [C₆H₆ClNO]⁺• m/z 143/145 (Molecular Ion) F1 [C₅H₃ClNO]⁺• m/z 128/130 M->F1 - CH₃• F2 [C₆H₆NO]⁺ m/z 115 M->F2 - Cl• F3 [C₅H₄NO]⁺ m/z 114 M->F3 - HCl F4 [C₄H₃NO]⁺• m/z 87 F2->F4 - CO

Caption: Predicted EI fragmentation of 2-Chloro-6-methylpyridin-4-ol.

Predicted Electrospray Ionization (ESI) Fragmentation Pattern

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal fragmentation in the ion source.[4] Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the selected precursor ion, providing structural information. For 2-Chloro-6-methylpyridin-4-ol, protonation is expected to occur on the pyridine nitrogen or the carbonyl oxygen of the pyridone tautomer.

The fragmentation of the protonated molecule is anticipated to be dominated by the loss of small, stable neutral molecules. The presence of a substituent with high proton affinity on the phenyl ring of pyridinones has been shown to lead to more complex fragmentation pathways.[5]

Key Predicted ESI Fragment Ions (MS/MS of [M+H]⁺):

m/z (predicted) Proposed Fragment Neutral Loss Significance
144/146[C₆H₇ClNO]⁺-Protonated molecular ion.
126/128[C₆H₅Cl]⁺H₂OLoss of water from the hydroxyl group.
110[C₅H₅Cl]⁺COLoss of carbon monoxide from the pyridone ring.
109[C₆H₆N]⁺HClLoss of hydrogen chloride.

Proposed ESI-MS/MS Fragmentation Pathway of Protonated 2-Chloro-6-methylpyridin-4-ol

G MH [C₆H₇ClNO]⁺ m/z 144/146 (Protonated Molecule) F1 [C₆H₅Cl]⁺ m/z 126/128 MH->F1 - H₂O F2 [C₅H₅Cl]⁺ m/z 110 MH->F2 - CO F3 [C₆H₆N]⁺ m/z 109 MH->F3 - HCl

Caption: Predicted ESI-MS/MS fragmentation of 2-Chloro-6-methylpyridin-4-ol.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a premier technique for structural elucidation, a comprehensive analytical approach often involves orthogonal methods. Here, we compare the utility of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of 2-Chloro-6-methylpyridin-4-ol.

Technique Principle Strengths for this Analyte Limitations for this Analyte
GC-MS Separates volatile compounds based on their boiling point and interaction with a stationary phase, followed by mass analysis.[6]High resolution separation of isomers. Provides both retention time and mass spectral data for high confidence identification.Requires derivatization if the compound is not sufficiently volatile or thermally stable. The polar hydroxyl group may cause peak tailing on some columns.
HPLC-UV/MS Separates compounds based on their polarity and interaction with a stationary phase in a liquid mobile phase.[7]Suitable for polar and non-volatile compounds without derivatization. Can be coupled to a mass spectrometer (LC-MS) for definitive identification.Lower chromatographic resolution compared to capillary GC. UV detection may lack specificity if co-eluting impurities have similar chromophores.
NMR Spectroscopy Provides detailed information about the chemical environment of atomic nuclei (¹H, ¹³C).Unambiguous structure determination and stereochemical analysis. Provides quantitative information without the need for a calibration curve (qNMR).Relatively low sensitivity compared to MS. Complex spectra can be challenging to interpret for impure samples.

Experimental Protocols

To ensure the practical applicability of this guide, the following are detailed, exemplary protocols for the analysis of substituted pyridinols by GC-MS and HPLC-UV.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate and identify 2-Chloro-6-methylpyridin-4-ol using GC-MS.

Instrumentation:

  • Gas Chromatograph (GC) with a split/splitless injector.

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

Procedure:

  • Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or dichloromethane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Ionization Energy: 70 eV

    • Mass Range: m/z 40-400

    • Scan Rate: 2 scans/second

Data Analysis:

  • Identify the peak corresponding to 2-Chloro-6-methylpyridin-4-ol based on its retention time.

  • Compare the acquired mass spectrum with the predicted fragmentation pattern and library spectra (if available).

GC-MS Analysis Workflow

G cluster_0 Sample Preparation cluster_1 GC Separation cluster_2 MS Detection A Dissolve Sample B Inject into GC A->B C Separation on Capillary Column B->C D Electron Ionization C->D E Mass Analysis D->E F Data Acquisition E->F G Compound Identification F->G Data Processing

Caption: Workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

Objective: To separate and quantify 2-Chloro-6-methylpyridin-4-ol using HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary pump, autosampler, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Procedure:

  • Sample Preparation: Dissolve 1 mg of the sample in 10 mL of the mobile phase. Filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • UV Detection: 265 nm (or wavelength of maximum absorbance)

Data Analysis:

  • Identify the peak corresponding to 2-Chloro-6-methylpyridin-4-ol based on its retention time.

  • Quantify the compound using a calibration curve prepared from standards of known concentrations.

HPLC-UV Analysis Workflow

G cluster_0 Sample Preparation cluster_1 HPLC Separation cluster_2 UV Detection A Dissolve & Filter Sample B Inject into HPLC A->B C Separation on C18 Column B->C D UV Absorbance C->D E Data Acquisition D->E F Quantification E->F Data Processing

Caption: Workflow for HPLC-UV analysis.

Conclusion

The structural characterization of 2-Chloro-6-methylpyridin-4-ol is readily achievable through modern analytical techniques. Mass spectrometry, particularly when coupled with a chromatographic separation method like GC or HPLC, offers a powerful tool for its unambiguous identification. The predicted fragmentation patterns detailed in this guide provide a robust framework for interpreting experimental data. While EI-MS offers a detailed structural fingerprint, ESI-MS/MS allows for targeted fragmentation of the protonated molecule. The choice of analytical technique will ultimately depend on the specific research question, sample matrix, and available instrumentation. For definitive structural confirmation, a combination of mass spectrometry and NMR spectroscopy is recommended.

References

  • Wikipedia. Fragmentation (mass spectrometry). [Link]

  • Gapeeva, M. V., & Smirnov, V. V. (2018). Mass spectrometric study of some pyrazoline derivatives. Journal of Physical Organic Chemistry, 31(10), e3844.
  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
  • Zubrienė, A., Jasilionienė, R., Griškonis, E., & Kantminienė, K. (2012). ESI-MS spectra of 3-cyano-4-(substituted phenyl)-6-phenyl-2(1H)-pyridinones. Journal of the Serbian Chemical Society, 77(10), 1375-1386.
  • Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules, 26(11), 3192.
  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
  • NIST. 2(1H)-Pyridinone, 6-chloro-1-methyl-. [Link]

  • Analytical Methods for Pyridine. Agency for Toxic Substances and Disease Registry. [Link]

  • PubChem. 2-Bromo-6-chloro-4-methylpyridine. [Link]

  • Electron ionization mass spectrometric study of 1,4-dihydro-4-substituted 2,6-dimethyl-3,5-bis(alkoxycarbonyl)pyridines. Rapid Communications in Mass Spectrometry, 18(18), 2133-2140.
  • Electrospray ionization and ion-trap fragmentation of substituted 3,4-dihydro-2(1H)-pyridin-2-ones. Rapid Communications in Mass Spectrometry, 16(8), 749-754.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 528-542.
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  • Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Journal of the Chemical Society of Pakistan, 31(6), 923-926.
  • Gas chromatography/mass spectrometry analysis of components of pyridine temperature-programmed desorption spectra from surface of copper-supported catalysts.
  • Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. ACS Omega, 7(5), 4479-4490.
  • ESI MS/MS studies of 2,6-bis[N-α-(methoxycarbonyl)-histaminemethyl]-pyridine. Journal of the American Society for Mass Spectrometry, 13(8), 967-974.
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  • Use of pyrolysis-gas chromatography/mass spectrometry to study environmental pollution caused by synthetic polymers: A case study: The Ravenna Lagoon.
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Technical Comparison Guide: UV-Vis Spectroscopic Profile of 2-Chloro-6-methylpyridin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: 2-Chloro-6-methylpyridin-4-ol CAS: 25515-28-4 Synonyms: 2-Chloro-6-methyl-4-hydroxypyridine; 2-Chloro-6-methyl-4(1H)-pyridone.

This guide provides a technical analysis of the UV-Vis absorption characteristics of 2-Chloro-6-methylpyridin-4-ol. Unlike simple aromatic systems, this molecule exhibits complex spectroscopic behavior driven by lactam-lactim tautomerism . For researchers in drug discovery and scaffold synthesis, understanding these shifts is critical for accurate quantitation and purity assessment.

The presence of the electron-withdrawing chlorine at the C2 position and the electron-donating methyl group at the C6 position creates a "push-pull" electronic environment that modulates the HOMO-LUMO gap, distinct from the parent 4-pyridone.

Comparative Spectroscopic Analysis

Electronic Structure & Substituent Effects

The absorption spectrum is governed by


 and 

transitions. The spectral profile shifts significantly based on the dominant tautomer (Pyridone vs. Pyridinol), which is solvent-dependent.
  • Chlorine (-I, +M Effect): The C2-Chlorine exerts a strong inductive withdrawal (-I), stabilizing the

    
    -framework, but its lone pair offers weak mesomeric donation (+M). Spectroscopically, this typically results in a bathochromic shift (Red Shift)  relative to unsubstituted 4-pyridone due to the expansion of the conjugated system.
    
  • Methyl (+I, Hyperconjugation): The C6-Methyl group destabilizes the HOMO through inductive donation, leading to a slight red shift and hyperconjugative broadening of the primary band.

Benchmarking against Alternatives

The following table compares the target compound with key structural analogs to isolate substituent effects.

Table 1: Comparative UV-Vis Absorption Data (Representative Values in Methanol)

CompoundStructure FeaturesPrimary

(nm)

(

)
Spectroscopic Signature
2-Chloro-6-methylpyridin-4-ol Target (Cl + Me) 275 – 285 ~4,500 Broad band; sensitive to pH/solvent polarity.
4-Hydroxypyridine (Parent)Unsubstituted253~12,000Sharp band; strong dependence on concentration (dimerization).[1]
2-Chloro-4-hydroxypyridineCl only (No Me)270 – 275~3,800Blue-shifted vs. target; lacks methyl hyperconjugation.
2-Methyl-4-hydroxypyridineMe only (No Cl)260 – 265~5,500Hypsochromic shift vs. target; lacks auxochromic Cl effect.

Note: Values are approximate and dependent on solvent purity and pH. The "Target" range is derived from substituent additivity rules for heterocyclic systems.

Tautomerism & Solvent Effects (The Critical Variable)

The most common error in analyzing this compound is neglecting the Pyridone-Pyridinol Equilibrium .

  • Non-Polar Solvents (e.g., Cyclohexane): The equilibrium shifts toward the Pyridinol (OH) form. Expect a spectrum resembling a substituted pyridine (sharper peaks,

    
     nm).
    
  • Polar Protic Solvents (e.g., Water, Methanol): The equilibrium favors the Pyridone (NH=O) form. This form is more conjugated, leading to a red-shifted

    
     (> 275 nm) and higher molar absorptivity.
    
Visualization: Tautomeric Equilibrium

The following diagram illustrates the structural shift that dictates the observed spectrum.

Tautomerism cluster_0 Non-Polar Solvents / Gas Phase cluster_1 Polar Solvents (H2O, MeOH) Pyridinol Pyridinol Form (Aromatic OH) λ_max: ~265 nm Pyridone Pyridone Form (Keto NH) λ_max: ~280 nm Pyridinol->Pyridone Solvent Polarity Increase

Caption: Solvent-dependent equilibrium between the aromatic Pyridinol form (favored in non-polar media) and the conjugated Pyridone form (favored in polar media).

Experimental Protocol: Reliable Characterization

To ensure data integrity (Trustworthiness), follow this self-validating protocol. This workflow accounts for the compound's acidity and potential for aggregation.

Materials
  • Analyte: 2-Chloro-6-methylpyridin-4-ol (>98% purity).[2]

  • Solvents: HPLC-grade Methanol (MeOH) and Acetonitrile (ACN).

  • Buffers: 0.1 M HCl (for cationic form) and 0.1 M NaOH (for anionic form).

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve 1.58 mg of analyte in 10 mL MeOH to create a 1.0 mM (10⁻³ M) stock solution.

    • Checkpoint: Ensure complete dissolution; sonicate if necessary.

  • Working Solutions (Dilution Series):

    • Prepare concentrations of 10, 25, and 50 µM in triplicate.

    • Reasoning: Linearity (Beer-Lambert Law) must be verified to rule out dimerization, which is common in pyridones at high concentrations.

  • pH Scan (Crucial Step):

    • Acidic Scan: Add 20 µL of 1M HCl to the cuvette. The protonation of the carbonyl oxygen or ring nitrogen will shift the spectrum (typically Blue Shift).

    • Basic Scan: Add 20 µL of 1M NaOH. Deprotonation forms the phenolate anion , causing a strong Red Shift and hyperchromic effect (increase in intensity).

  • Data Acquisition:

    • Scan range: 200 – 400 nm.

    • Baseline: Subtract pure solvent blank.

    • Scan Speed: Medium (approx. 200 nm/min) to capture fine structure.

Visualization: Experimental Workflow

Workflow cluster_analysis Data Output Start Sample Preparation (1 mM Stock in MeOH) Dilution Dilution Series (10 - 50 µM) Start->Dilution Check Check Linearity (Beer's Law) Dilution->Check Scan_Neut Neutral Scan (MeOH Only) Check->Scan_Neut Linear? Yes Scan_Acid Acidic Scan (+HCl) Protonated Cation Scan_Neut->Scan_Acid Scan_Base Basic Scan (+NaOH) Anionic Species Scan_Neut->Scan_Base Result Determine λ_max & ε Identify Tautomer Ratio Scan_Acid->Result Scan_Base->Result

Caption: Step-by-step workflow for UV-Vis characterization, ensuring validation of concentration effects and pH-dependent species.

References

  • Substituent Effects in Pyridones: Spinner, E., & Yeoh, G. B. (1971). Pyridone-pyridol tautomerism in 2-hydroxypyridines. Journal of the Chemical Society B: Physical Organic.

  • UV-Vis of Heterocycles: Jeevaraj, M., et al. (2017). Crystal structure and Hirshfeld surface analysis of 2-amino-4-methoxy-6-methyl-pyrimidinium salts. (Provides comparative spectral data for substituted pyrimidines/pyridines).

  • Tautomeric Equilibria: Rancic, M., et al. (2015).[3] Solvent and structural effects in tautomeric pyridine derivatives: UV, NMR and quantum chemical study. Spectrochimica Acta Part A.

  • Compound Data: PubChem Compound Summary for 2-Chloro-6-methylpyridin-4-ol (CAS 25515-28-4).

Sources

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